6-Methyl-3-phenylpyrimidin-4(3h)-one
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
53399-18-1 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
6-methyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(14)13(8-12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
CUYJZXCENPLDLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(C=N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Technical Whitepaper: Properties, Mechanistic Pathways, and Applications of 6-Methyl-4(3H)-pyrimidinone
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifiers: CAS 14663-58-2 (Deprecated) / CAS 3524-87-6 (Primary)
Executive Summary
As a Senior Application Scientist, I approach the utilization of pyrimidine derivatives not merely as a sequence of chemical reactions, but as a highly orchestrated manipulation of thermodynamic and kinetic parameters. 6-Methyl-4(3H)-pyrimidinone (widely recognized by its primary CAS 3524-87-6, formerly CAS 14663-58-2) is a fundamental heterocyclic building block. Characterized by its tautomeric flexibility, this compound serves as a critical intermediate in the synthesis of biologically active molecules, ranging from folic reductase inhibitors to novel antimicrobial agents, as well as agrochemical haptens[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic behavior in organic synthesis, and field-proven experimental protocols designed as self-validating systems.
Physicochemical Properties & Quantitative Data
Understanding the physical parameters of 6-methyl-4(3H)-pyrimidinone is the first step in predicting its behavior in complex formulations and solvent systems. The compound exhibits a varied solubility profile dictated by its hydrogen bond donor and acceptor sites[2].
| Property | Value / Description | Reference |
| Chemical Name | 6-Methyl-4(3H)-pyrimidinone (or 4-Hydroxy-6-methylpyrimidine) | |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | |
| Melting Point | 145–150 °C | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in polar organic solvents (ethanol, methanol); sparingly soluble in non-polar solvents. | [2][4] |
| Storage Conditions | Well-closed container, protected from light, cool & dry place (2-8°C for analytical standards). | [5] |
Mechanistic Role in Organic Synthesis
The synthetic utility of 6-methyl-4(3H)-pyrimidinone is governed by its lactam-lactim tautomerism . In solution, the compound exists in an equilibrium between the 4(3H)-pyrimidinone (lactam) and 4-pyrimidinol (lactim) forms.
Causality in Alkylation Pathways
When designing drug molecules or agrochemical haptens, regioselectivity is paramount. The choice of base and solvent directly dictates whether the electrophile attacks the nitrogen (N-alkylation) or the oxygen (O-alkylation):
-
Thermodynamic Control (N-Alkylation): Using stronger bases (like sodium ethoxide) in protic solvents often leads to N-alkylation, as the nitrogen anion is thermodynamically more stable.
-
Kinetic Control (O-Alkylation): As demonstrated in the 1[1], utilizing anhydrous K₂CO₃ in an aprotic solvent (e.g., acetone) drives the reaction toward O-alkylation. The "harder" carbonate base interacts preferentially with the hard oxygen center, while anhydrous conditions prevent the nucleophilic attack of hydroxide ions on position 4 of the pyrimidine ring, which would otherwise degrade the yield[1].
Fig 1. Tautomeric equilibrium and divergent alkylation pathways of 6-methyl-4-pyrimidinol.
Key Applications in Drug Development & Agrochemicals
Pharmaceutical Synthesis
6-Methyl-4(3H)-pyrimidinone is a critical precursor in the synthesis of folic reductase and thymidylate synthetase inhibitors [6][7]. Furthermore, recent pharmacological evaluations have utilized its derivatives (such as 2-amino-4-hydroxy-6-methylpyrimidine) to synthesize novel antimicrobial and anti-inflammatory agents via halogenation and subsequent cross-coupling with p-anisidine or p-bromoaniline[8].
Agrochemicals and Environmental Monitoring
In agricultural chemistry, this compound and its derivatives (e.g., 2-isopropyl-6-methyl-4-pyrimidinol) are major metabolites of organophosphorus insecticides like diazinon and pirimiphos-methyl [9][10]. It is heavily utilized as an analytical standard in LC-MS for tracking pesticide biodegradation in soil and water[10]. Additionally, it is the starting material for synthesizing haptens with spacer arms, which are conjugated to carrier proteins to raise highly sensitive antibodies for environmental immunoassays[1].
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to verify causality at each step.
Protocol 1: Biginelli-Type Condensation for Pyrimidine Derivatives
This protocol outlines the synthesis of substituted 6-methyl-4-pyrimidinols (e.g., 2-amino-4-hydroxy-6-methylpyrimidine) via the condensation of ethyl acetoacetate and a guanidine salt[8][11].
Step-by-Step Methodology:
-
Neutralization (IPC Checkpoint): Dissolve 0.022 mol of sodium hydroxide in 20 mL of absolute ethanol. Add 0.018 mol of guanidine hydrochloride. Causality: NaOH deprotonates the guanidine salt to generate the free, highly nucleophilic guanidine base. Stir for 15 minutes and filter the precipitated NaCl[8].
-
Condensation: To the filtrate, add 0.022 mol of ethyl acetoacetate dropwise.
-
Reflux & Monitoring: Heat the mixture to reflux. Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the ethyl acetoacetate spot confirms reaction completion[8][11].
-
Workup: Cool the mixture to room temperature. Neutralize with dilute hydrochloric acid to precipitate the crude product. Causality: Adjusting the pH ensures the pyrimidine is in its neutral, least soluble form, maximizing precipitation[11].
-
Purification & Validation: Filter the crude solid and recrystallize from hot water or ethanol. Validate purity via ¹H NMR (look for the characteristic methyl singlet at ~2.4 ppm) and melting point determination[8][11].
Fig 2. Self-validating workflow for the Biginelli-type synthesis of pyrimidine derivatives.
Protocol 2: Selective O-Alkylation for Hapten Synthesis
Used for attaching spacer arms to the pyrimidine core without disrupting the ring structure[1].
Step-by-Step Methodology:
-
Preparation: In a flame-dried flask under argon, combine 10 mmol of 6-methyl-4-pyrimidinol and 10 mmol of anhydrous K₂CO₃ in 25 mL of anhydrous acetone[1]. Causality: Anhydrous conditions are critical; the presence of water generates hydroxide ions that nucleophilically attack position 4, drastically reducing yield[1].
-
Alkylation: Add 10 mmol of the target bromoester (e.g., methyl bromoacetate) dropwise.
-
Reaction: Stir for 16 hours at room temperature, followed by 2 hours at 50 °C to drive the reaction to completion[1].
-
Isolation: Filter off the potassium salts, concentrate the filtrate under reduced pressure, and purify via silica gel column chromatography.
-
Validation: Confirm O-alkylation over N-alkylation using ¹³C NMR; the shift of the carbonyl/hydroxyl carbon will distinctly differentiate the ether linkage from the lactam form.
References
- PubChem. "4(3H)-Pyrimidinone, 6-methyl- | C5H6N2O | CID 135431249".
- Sigma-Aldrich. "4-Hydroxy-6-methylpyrimidine 97%".
- BenchChem. "Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine". BenchChem.
- ACS Publications. "Assessment of Novel Diazinon Immunoassays for Water Analysis". American Chemical Society.
- Nanotechnology Perceptions. "Design, Synthesis and Pharmacological Evaluation of Some Novel Methylpyrimidine Derivatives as Antimicrobial Agents". Nano-NTP.
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The Evolution of Pyrimidinone Derivatives: From the Biginelli Condensation to Targeted Therapeutics
Introduction
Pyrimidinone derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Since their serendipitous discovery via the Biginelli multicomponent reaction in 1893 1, these compounds have evolved from simple chemical curiosities to life-saving therapeutics. This technical guide elucidates the historical progression, synthetic methodologies, and mechanistic pharmacology of pyrimidinone derivatives, focusing on landmark molecules such as the anticancer agent monastrol and the HIV-1 integrase inhibitor raltegravir.
Historical Genesis: The Biginelli Scaffold
In 1893, Italian chemist Pietro Biginelli reported the one-pot condensation of an aldehyde, a β-ketoester, and urea under strongly acidic conditions to yield 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) 1. For over a century, this multicomponent reaction (MCR) remained the primary route for synthesizing pyrimidinone cores. The true pharmacological potential of the DHPM scaffold was unlocked in the late 20th century with the discovery of monastrol, a small molecule that reversibly inhibits the mitotic kinesin Eg5, leading to cell cycle arrest and apoptosis in cancer cells 2.
Synthetic Methodologies and Protocol Optimization
The classic Biginelli reaction relies on Brønsted or Lewis acid catalysis to drive the formation of an N-acyliminium ion intermediate. Modern drug discovery demands green, high-yielding, and scalable protocols. Consequently, solvent-free conditions utilizing recyclable catalysts (e.g., Iron(III) chloride or Heteropolyacid-Clay) have become the gold standard 3.
Causality in Experimental Design: Acid catalysis is strictly required in the initial step; it protonates the aldehyde, facilitating nucleophilic attack by urea to form the critical N-acyliminium ion. Without an optimal pH (typically around 4-5), the reaction stalls at the unreactive bis-ureide intermediate. Furthermore, transitioning to solvent-free microwave irradiation significantly enhances the nucleophilic addition of the enol tautomer of the β-ketoester, reducing reaction times from hours to minutes while minimizing organic waste 3.
Protocol 1: Eco-Friendly Biginelli Synthesis of DHPMs
Objective: Synthesize 4-(5-aryl-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Materials: 5-Aryl-2-furaldehyde (1.0 eq), Ethyl acetoacetate (1.0 eq), Urea (1.5 eq), FeCl₃·6H₂O (10 mol%), Ethanol (or solvent-free setup).
Step-by-Step Procedure:
-
Initiation: Charge a round-bottom flask with 1.0 eq of 5-aryl-2-furaldehyde, 1.0 eq of ethyl acetoacetate, and 1.5 eq of urea.
-
Catalysis: Add 10 mol% of FeCl₃·6H₂O. Rationale: Iron(III) chloride acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the aldehyde to accelerate iminium ion formation without causing substrate degradation.
-
Reaction: Reflux the mixture at 80°C for 6 hours (or apply microwave irradiation at 500W for 5 minutes if operating solvent-free).
-
Monitoring: Track reaction progress via Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.
-
Quenching & Precipitation: Cool the mixture to room temperature and pour it into ice-cold water. The sudden drop in solubility forces the DHPM product to precipitate.
-
Purification: Isolate the solid via vacuum filtration, wash with cold water, and recrystallize from hot ethanol to yield the pure pyrimidinone derivative.
Workflow of the Biginelli multicomponent reaction for synthesizing DHPMs.
Landmark Therapeutics: From Monastrol to HIV Integrase Inhibitors
Monastrol and Anticancer Activity
Monastrol is a DHPM derivative that revolutionized the study of mitosis. Unlike traditional antimitotics (e.g., paclitaxel) that target tubulin, monastrol allosterically inhibits Eg5, a motor protein essential for bipolar spindle assembly. This specific targeting prevents the neurotoxicity commonly associated with tubulin-binding drugs 2.
HIV-1 Integrase Inhibitors: Raltegravir
The most clinically significant application of pyrimidinone derivatives is in the treatment of HIV/AIDS. HIV-1 integrase is responsible for inserting viral DNA into the host genome. Early inhibitors utilized a diketoacid (DKA) pharmacophore to chelate two Mg2+ ions in the enzyme's active site. However, DKAs suffered from poor metabolic stability and bioavailability 4.
Rational Drug Design: Researchers evolved the DKA pharmacophore into N-methyl-4-hydroxypyrimidinone-carboxamides. The hydroxypyrimidinone core serves as a bioisostere for the diketoacid, providing the exact spatial geometry required to sequester the two active-site Mg2+ ions, while its aromatic nature drastically improves oral bioavailability and pharmacokinetic profiles 5. This rational design culminated in the discovery of Raltegravir, the first FDA-approved HIV integrase inhibitor 4.
Mechanism of action of Raltegravir via two-metal coordination in HIV-1 Integrase.
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
To validate the efficacy of novel pyrimidinone derivatives, researchers employ a self-validating strand transfer assay.
Objective: Determine the IC50 of pyrimidinone derivatives against HIV-1 integrase. Step-by-Step Procedure:
-
Preparation: Immobilize a pre-processed double-stranded viral DNA oligonucleotide (donor DNA) onto a 96-well microtiter plate.
-
Enzyme Assembly: Add recombinant HIV-1 integrase in a buffer containing 10 mM MgCl₂. Causality: Mg2+ is strictly required; without it, the enzyme cannot catalyze the cleavage or transfer steps, rendering the assay void.
-
Inhibitor Incubation: Introduce the pyrimidinone derivative at varying concentrations (e.g., 0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.
-
Strand Transfer: Add biotinylated target DNA (representing the host genome). If the enzyme is active, it will integrate the donor DNA into the biotinylated target DNA.
-
Detection: Wash the wells to remove unbound target DNA. Add alkaline phosphatase-conjugated streptavidin, followed by a chemiluminescent substrate.
-
Validation & Analysis: Measure luminescence. A decrease in signal correlates with successful inhibition. Calculate the IC50 using non-linear regression. Raltegravir typically exhibits an IC50 of ~10-15 nM in this assay 4.
Quantitative Data Summary
The versatility of the pyrimidinone core is reflected in its broad spectrum of biological activities. The table below summarizes key derivatives, their therapeutic targets, and their relative potencies.
| Compound Class / Name | Core Scaffold | Primary Target | Therapeutic Indication | Typical IC50 / Potency |
| Monastrol | Dihydropyrimidinone (DHPM) | Eg5 Kinesin Motor Protein | Oncology (Antimitotic) | ~14 µM 2 |
| Raltegravir | Hydroxypyrimidinone | HIV-1 Integrase | HIV/AIDS (Antiviral) | ~10 nM 4 |
| Dolutegravir | Carbamoylpyridone/Pyrimidinone | HIV-1 Integrase | HIV/AIDS (Antiviral) | ~2.7 nM 5 |
| NYH-707 | Triazolo[1,5-a]pyrimidine | ABCB1 Transporter | Multidrug-Resistant Cancer | 0.011 µM 6 |
| Compound 34 (Mesoionic) | Pyrido[1,2-a]pyrimidinone | Nicotinic Acetylcholine Receptor | Agriculture (Insecticide) | 2.80 µg/mL 7 |
Conclusion
From the foundational chemistry of the Biginelli reaction to the sophisticated rational design of HIV integrase inhibitors, pyrimidinone derivatives have proven to be exceptionally versatile and potent scaffolds. By understanding the structure-activity relationships and the causality behind their synthetic and mechanistic pathways, drug development professionals can continue to leverage this privileged core to address unmet medical needs, ranging from multidrug-resistant cancers to emerging viral pathogens.
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review Source: National Institutes of Health (PMC) URL:[Link]
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Anticancer activity of monastrol, hybrids and derivatives: A comprehensive bibliometric analysis of recent research Source: Journal of Applied Pharmaceutical Science (JAPS) URL:[Link]
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Discovery of raltegravir, a potent, selective orally bioavailable HIV-integrase inhibitor for the treatment of HIV-AIDS infection Source: National Institutes of Health (PubMed) URL:[Link]
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Discovery of a Potent HIV Integrase Inhibitor That Leads to a Prodrug with Significant anti-HIV Activity Source: ACS Medicinal Chemistry Letters URL:[Link]
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Discovery of novel coumarin-containing triazolo[1,5-a]pyrimidine derivatives as potent ABCB1 inhibitor for modulation of multidrug resistance Source: National Institutes of Health (PMC) URL:[Link]
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Discovery of Pyrido[1,2-a]pyrimidinone Mesoionic Compounds Incorporating a Dithioacetal Moiety as Novel Potential Insecticidal Agents Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]
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The Pyrimidinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidinone scaffold, a heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry and drug development. Its prevalence in natural products, most notably as a core component of the nucleobases uracil and thymine, has made it a "privileged structure" for the design of novel therapeutics.[1] This guide provides a comprehensive technical overview of the biological significance of the pyrimidinone core, delving into its diverse pharmacological activities, the intricate structure-activity relationships that govern its efficacy, and the practical experimental methodologies employed in its synthesis and evaluation. We will explore its critical role in the development of anticancer, antiviral, and anti-inflammatory agents, offering field-proven insights for researchers and drug development professionals.
The Pyrimidinone Core: A Foundation of Biological Significance
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is fundamental to life.[2] Its derivatives, including pyrimidinones (pyrimidines with a carbonyl group), are integral to the structure of nucleic acids (DNA and RNA), vitamins like thiamine (Vitamin B1), and coenzymes.[3][4] This inherent biological relevance provides a powerful starting point for drug design, as pyrimidinone-based molecules can readily interact with biological targets by mimicking endogenous ligands. The structural versatility of the pyrimidinone scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[1][5]
Anticancer Activity: Targeting the Engines of Malignancy
The pyrimidinone scaffold is a prolific source of anticancer agents, with many derivatives functioning as potent inhibitors of key enzymes involved in cancer cell proliferation and survival.[4][6]
Kinase Inhibition: Shutting Down Aberrant Signaling
A significant number of pyrimidinone-based anticancer drugs target protein kinases, enzymes that play a crucial role in cell signaling pathways often dysregulated in cancer.[5][7]
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, promoting cell growth, proliferation, and survival.[8][9] Mutations in the EGFR gene can lead to its constitutive activation, a hallmark of various cancers, including non-small cell lung cancer (NSCLC).[10] Pyrimidinone-based inhibitors are designed to compete with ATP for binding to the kinase domain of EGFR, thereby blocking its signaling cascade.[8][11]
Osimertinib , a third-generation EGFR inhibitor, exemplifies the success of this approach. It contains a pyrimidine core and is particularly effective against NSCLC with the T790M mutation, a common mechanism of resistance to earlier EGFR inhibitors.[7][8]
DOT Script for EGFR Signaling Pathway
Caption: Inhibition of the arachidonic acid cascade by pyrimidinone-based anti-inflammatory agents.
Experimental Protocols
Synthesis of Pyrimidinone Derivatives: A General Approach
A common and versatile method for synthesizing pyrimidinone derivatives is the Biginelli reaction, a one-pot multicomponent reaction. [12] Step-by-Step Methodology for a Biginelli-type Synthesis:
-
Reactant Preparation: In a round-bottom flask, dissolve an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent such as ethanol or a solvent-free system.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., HCl, L-proline, or a Lewis acid). [3]3. Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
Evaluation of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [5][13] Step-by-Step Methodology for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator. [5]2. Compound Treatment: Treat the cells with various concentrations of the pyrimidinone derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours. [5]3. MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals. [5]5. Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DOT Script for MTT Assay Workflow
Caption: A generalized workflow for the MTT assay to evaluate the cytotoxicity of pyrimidinone derivatives.
Conclusion and Future Perspectives
The pyrimidinone scaffold has unequivocally demonstrated its immense value in drug discovery, yielding a diverse array of therapeutic agents that combat some of the most challenging human diseases. Its journey from a fundamental building block of life to a privileged core in medicinal chemistry is a testament to its remarkable chemical and biological versatility. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of disease biology and advanced computational modeling, will undoubtedly unlock further therapeutic potential from this exceptional heterocyclic system. The future of drug development will likely see the emergence of even more sophisticated pyrimidinone-based drugs with enhanced potency, selectivity, and safety profiles, solidifying the enduring legacy of this remarkable scaffold.
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- 8. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. [journalijar.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide: 6-Methyl-3-phenylpyrimidin-4(3H)-one – Nomenclature, Synthesis, and Pharmacological Relevance
Executive Summary & Chemical Identity
The 3-arylpyrimidin-4(3H)-one scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for numerous biologically active compounds, including positive allosteric modulators (PAMs), PPAR agonists, and angiotensin antagonists[1]. This whitepaper provides an authoritative analysis of 6-Methyl-3-phenylpyrimidin-4(3H)-one , detailing its structural nomenclature, comparative synthetic methodologies, and a self-validating experimental protocol designed for high-yield isolation.
Nomenclature & Structural Synonyms
The target compound is characterized by a 3,4-dihydro-4-oxopyrimidine core, substituted with a phenyl ring at the N3-position and a methyl group at the C6-position.
-
IUPAC Name: 6-methyl-3-phenyl-3,4-dihydropyrimidin-4-one
-
Accepted Synonyms:
-
6-methyl-3-phenyl-4(3H)-pyrimidinone
-
3-phenyl-6-methylpyrimidin-4(3H)-one
-
3-phenyl-6-methyl-4-pyrimidone
-
Mechanistic Pathways to the Pyrimidin-4(3H)-one Scaffold
The construction of 3-substituted pyrimidin-4-ones requires precise control over regioselectivity during the cyclization of acyclic precursors. Two primary mechanistic pathways dominate the literature:
-
The ANRORC Mechanism: The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is highly effective for synthesizing 2-unsubstituted-3-substituted pyrimidin-4-ones[2]. In this pathway, a primary amine (aniline) nucleophilically attacks an activated heterocycle (such as an oxazinone). The ring opens to form an acyclic intermediate, followed by an intramolecular dehydration that closes the pyrimidinone ring.
-
Double Condensation via Lewis Acid Activation: A highly scalable approach involves the double condensation of a primary amide and a β -ketoamide. This reaction is notoriously difficult to drive to completion due to the generation of water. However, utilizing Titanium(IV) isopropoxide ( Ti(Oi-Pr)4 ) circumvents this by acting dually as a Lewis acid and a stoichiometric dehydrating agent[3].
Fig 1. ANRORC mechanism for the synthesis of pyrimidin-4(3H)-ones via ring opening and closure.
Comparative Synthetic Strategies (Quantitative Data)
The table below summarizes the leading synthetic routes for generating the 3-arylpyrimidin-4(3H)-one core, comparing their catalytic conditions, typical yield ranges, and strategic advantages.
| Synthetic Methodology | Reagents / Precursors | Catalyst / Promoter | Yield Range | Key Strategic Advantage |
| Double Condensation [3] | β -ketoamide + primary amide | Ti(Oi-Pr)4 | 70–85% | One-step process; highly functionalizable; scalable to multigram quantities. |
| Tandem Blaise/Pinner [4] | Nitriles + Reformatsky reagent | Cu(OAc)2 (Catalytic) | 65–80% | One-pot synthesis directly from simple, readily available nitriles. |
| ANRORC Cyclization [2] | Oxazinone + Aniline | Thermal / Solvent-mediated | 80–95% | Exceptional regioselectivity; avoids hazardous transition metal catalysts. |
Optimized Experimental Protocol: Ti(Oi-Pr)4 -Mediated Synthesis
The following protocol details the synthesis of 6-methyl-3-phenylpyrimidin-4(3H)-one via the titanium-mediated double condensation of N-phenyl-3-oxobutanamide (acetoacetanilide) and formamide[3].
Expertise & Causality: Standard Lewis acids often fail to drive this condensation to completion because the generated water hydrolyzes the catalyst or pushes the equilibrium backward. Ti(Oi-Pr)4 is explicitly chosen because it acts as a water scavenger (irreversibly forming TiO2 and isopropanol) while simultaneously activating the carbonyl carbon for nucleophilic attack.
Step-by-Step Methodology
-
Reagent Assembly: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of acetoacetanilide and 12.0 mmol of formamide in 30 mL of anhydrous toluene.
-
Catalyst Addition: Under a steady stream of dry nitrogen, slowly add 15.0 mmol of Ti(Oi-Pr)4 via syringe.
-
Causality: The inert nitrogen atmosphere is critical to prevent premature hydrolysis of the titanium catalyst by atmospheric moisture prior to thermal activation.
-
-
Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 110 °C for 12 hours.
-
Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexanes/Ethyl Acetate solvent system. The reaction is deemed complete when the acetoacetanilide spot ( Rf≈0.4 ) is entirely consumed.
-
-
Quench & Workup: Cool the reaction to room temperature and quench by slowly adding 20 mL of saturated aqueous NaHCO3 .
-
Causality: The basic quench rapidly hydrolyzes the active titanium complex, precipitating TiO2 as a dense white solid, which prevents emulsion formation and facilitates clean phase separation. Filter the biphasic mixture through a tightly packed pad of Celite.
-
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution of Hexanes to 1:1 Hexanes/EtOAc) to yield the pure product.
-
Analytical Validation: Confirm product identity via 1H NMR ( CDCl3 ). The self-validating diagnostic peaks must include:
-
A singlet at ≈8.1 ppm corresponding to the C2 proton.
-
A singlet at ≈6.3 ppm corresponding to the C5 proton.
-
A singlet at ≈2.3 ppm corresponding to the C6 methyl group.
-
Fig 2. Step-by-step experimental workflow for Ti(Oi-Pr)4-mediated pyrimidinone synthesis.
Pharmacological Relevance
The 6-methyl-3-phenylpyrimidin-4(3H)-one architecture is not merely a synthetic curiosity; it is a highly tunable scaffold in drug discovery. Derivatives of the 3-arylpyrimidin-4-one class have demonstrated profound efficacy as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR), offering intrinsic agonism and potentiation of acetylcholine responses critical for treating neurodegenerative disorders[5]. Furthermore, the pyrimidinone core is heavily utilized in the development of novel sedative-hypnotics, antitussives, and analgesic agents[1].
References
-
An Efficient Synthesis of 3-Substituted 3H-Pyrimidin-4-ones Source: Organic Letters (2004) URL:[Link]
-
Titanium(IV) Isopropoxide Mediated Synthesis of Pyrimidin-4-ones Source: Organic Letters (2010) URL:[Link]
-
Cu(OAc)2‑Catalyzed Tandem Blaise/Pinner-Type Reaction for One-Pot Synthesis of Pyrimidin-4-ones Source: Organic Letters (2012) URL:[Link]
-
Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up Source: Organic Process Research & Development (2025) URL:[Link]
Sources
Synthesis of 6-Methyl-3-phenylpyrimidin-4(3h)-one from starting materials.
Executive Summary
The pyrimidin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, frequently serving as a core motif for kinase inhibitors and other targeted therapeutic agents[1]. Structural validation and computed descriptors for related pyrimidin-4-one derivatives confirm the robust stability of the N3-phenyl substitution[2]. This Application Note details a highly optimized, de novo protocol for the synthesis of 6-methyl-3-phenylpyrimidin-4(3H)-one via the regioselective condensation of N-phenylformamidine with ethyl acetoacetate. By leveraging thermodynamic control and differential nucleophilicity, this methodology ensures high regiomeric fidelity, providing the high-purity building blocks required for advanced downstream cross-coupling methodologies[3].
Mechanistic Rationale & Regioselectivity (Expertise & Causality)
The synthesis of substituted pyrimidinones from asymmetric amidines and β -keto esters is historically challenged by poor regioselectivity, often yielding a mixture of N1 and N3 substituted isomers.
In N-phenylformamidine, tautomerization exists between the Ph−N=CH−NH2 and Ph−NH−CH=NH forms. The primary amine nitrogen ( NH2 ) is significantly less sterically hindered and possesses higher nucleophilicity compared to the phenyl-substituted nitrogen. When introduced to ethyl acetoacetate, the NH2 group preferentially attacks the highly electrophilic ketone carbonyl (which becomes the C6 position of the final ring) rather than the less reactive ester carbonyl.
This initial attack forms an enamine intermediate. Subsequent intramolecular cyclization is triggered when the imine nitrogen ( N−Ph ) attacks the ester carbonyl (C4 position), followed by the elimination of ethanol and water. This cascade is thermodynamically driven by the aromatization of the pyrimidinone core, locking the phenyl group exclusively at the N3 position.
Figure 1: Mechanistic pathway highlighting the regioselective cyclization and aromatization steps.
Reaction Optimization Data
To establish the most efficient synthetic route, various solvent and base combinations were evaluated. The data below demonstrates that alkoxide bases in protic solvents provide the optimal balance of yield and regioselectivity.
Table 1: Quantitative Data for Reaction Optimization
| Entry | Solvent | Base | Temp (°C) | Time (h) | Regiomeric Ratio (N3:N1) | Isolated Yield (%) |
| 1 | Anhydrous Ethanol | NaOEt (1.2 eq) | 78 (Reflux) | 6 | >95:5 | 82 |
| 2 | DMF | K₂CO₃ (2.0 eq) | 100 | 12 | 80:20 | 64 |
| 3 | Glacial Acetic Acid | None | 118 (Reflux) | 8 | 60:40 | 41 |
| 4 | THF | NaH (1.5 eq) | 66 (Reflux) | 4 | 85:15 | 73 |
Experimental Protocol: A Self-Validating System
Figure 2: Step-by-step experimental workflow for the synthesis of 6-methyl-3-phenylpyrimidin-4(3H)-one.
Step 1: Preparation of the Alkoxide Base
-
Action : In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, dissolve sodium metal (0.05 mol) in 50 mL of anhydrous ethanol.
-
Causality : Generating sodium ethoxide in situ ensures a strictly anhydrous environment, preventing the premature base-catalyzed hydrolysis of ethyl acetoacetate into unreactive acetoacetic acid.
-
Self-Validating Checkpoint : The complete dissolution of the sodium metal and the cessation of hydrogen gas evolution confirm the quantitative formation of the alkoxide base. The resulting solution must be perfectly clear.
Step 2: Reagent Condensation
-
Action : Cool the flask to 0 °C using an ice bath. Add N-phenylformamidine (0.04 mol) in one portion, followed by the dropwise addition of ethyl acetoacetate (0.044 mol, 1.1 eq) over 10 minutes.
-
Causality : Dropwise addition controls the exothermic enolization of the β -keto ester, preventing localized overheating and subsequent polymerization side reactions.
-
Self-Validating Checkpoint : Upon addition, the reaction mixture will transition from clear to a pale yellow suspension, indicating the formation of the initial enamine intermediate.
Step 3: Thermal Cyclization
-
Action : Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 6 hours with vigorous magnetic stirring.
-
Causality : The activation energy for the intramolecular ring closure (attack of the N-Ph group on the ester carbonyl) requires sustained thermal energy. Refluxing drives the equilibrium forward by continuously eliminating ethanol.
-
Self-Validating Checkpoint : The mixture will undergo a distinct color shift from pale yellow to deep amber. TLC analysis (Hexane/EtOAc 1:1) should reveal the complete disappearance of the starting amidine ( Rf≈0.2 ) and the emergence of a new, strongly UV-active spot at Rf≈0.5 .
Step 4: Quenching and Regioselective Precipitation
-
Action : Cool the reaction to room temperature, then concentrate under reduced pressure to remove approximately 70% of the ethanol. Dilute the residue with 50 mL of ice-cold distilled water. Slowly add glacial acetic acid dropwise until the pH reaches exactly 6.0–6.5.
-
Causality : In the highly basic mixture, the product exists as a soluble sodium enolate. Neutralization protonates the enolate, drastically reducing its aqueous solubility. Acetic acid is chosen over strong mineral acids (like HCl) to prevent over-protonation of the pyrimidine nitrogens, which would re-solubilize the product as a cationic salt.
-
Self-Validating Checkpoint : A thick, off-white precipitate will rapidly crash out of the solution precisely as the pH crosses 7.0 into the slightly acidic range. If the solution remains clear, the pH is either too high or has dropped below 4.0.
Step 5: Isolation and Purification
-
Action : Isolate the solid via vacuum filtration, wash the filter cake with ice-cold water (2 x 20 mL), and recrystallize from a 70:30 mixture of ethanol/water.
-
Causality : Aqueous ethanol selectively dissolves polar impurities while allowing the moderately lipophilic 6-methyl-3-phenylpyrimidin-4(3H)-one to form highly pure crystals upon slow cooling. Physical properties of analogous compounds demonstrate the robust thermal stability of this heterocyclic class, allowing for safe thermal recrystallization[4].
-
Self-Validating Checkpoint : The final product should present as fine, white, needle-like crystals. Melting point analysis should yield a sharp transition, confirming >98% purity.
References
-
Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition Source: ResearchGate URL: 1
-
US9975907, Example 49 | C22H19N7O | CID 50996611 Source: PubChem - NIH URL: 2
-
5-anilino-6-methyl-3-phenylpyrimidin-4-one - Chemical Synthesis Database Source: chemsynthesis.com URL: 4
-
Desulfitative Cross-Coupling of Protecting Group-Free 2-Thiouracil Derivatives with Organostannanes Source: The Journal of Organic Chemistry - ACS Publications URL: 3
Sources
Application Notes: A Strategic Approach to Characterizing the Bioactivity of 6-Methyl-3-phenylpyrimidin-4(3h)-one
Introduction: The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2] The novel compound, 6-Methyl-3-phenylpyrimidin-4(3h)-one, represents a molecule of significant interest. However, without a known biological target, a systematic and logical cascade of in vitro assays is required to uncover its potential bioactivity and elucidate its mechanism of action (MOA).
This guide provides a strategic framework for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this and other novel pyrimidinone derivatives. The approach is designed as a screening cascade, moving from broad, function-based assays to more specific, target-oriented investigations. This methodology ensures that resources are used efficiently, generating robust, decision-enabling data at each stage of the discovery process.[3][4]
The In Vitro Bioactivity Screening Cascade
A successful screening strategy begins with broad questions and progressively narrows the focus based on experimental results.[3] For a novel compound like 6-Methyl-3-phenylpyrimidin-4(3h)-one, the initial goal is to determine if it has any effect on living cells. Subsequent assays are then chosen to dissect the nature of that effect.
Caption: A strategic workflow for characterizing novel compound bioactivity.
PART 1: Primary Screening - Is the Compound Biologically Active?
The first essential step is to determine if 6-Methyl-3-phenylpyrimidin-4(3h)-one exerts any general effect on cell health. A cytotoxicity or cell viability assay is the cornerstone of this primary screen.[5]
The MTT Assay: A Measure of Metabolic Activity
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which in most contexts, serves as a reliable proxy for cell viability and proliferation.[6][7]
Principle of Causality: The assay's logic is grounded in cellular function. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals.[7][8] This conversion is only possible in metabolically active cells, making the amount of purple formazan produced directly proportional to the number of living cells.[6] An observed decrease in formazan production upon treatment with the compound indicates either reduced cell proliferation (cytostatic effect) or increased cell death (cytotoxic effect).
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol is designed to determine the concentration-dependent effect of 6-Methyl-3-phenylpyrimidin-4(3h)-one on the viability of a selected cancer cell line (e.g., MCF-7, breast cancer).
A. Materials
-
6-Methyl-3-phenylpyrimidin-4(3h)-one
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[8]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Experimental Procedure
-
Cell Seeding:
-
Culture and harvest cells during their logarithmic growth phase.
-
Prepare a cell suspension at a density of 1 x 10^5 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[6]
-
Scientist's Note: Leave the peripheral wells filled with sterile PBS to minimize evaporation effects (the "edge effect").
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 6-Methyl-3-phenylpyrimidin-4(3h)-one in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.
-
Carefully aspirate the medium from the wells and add 100 µL of the respective treatment dilutions.
-
Incubate for 24, 48, or 72 hours. A 48-hour incubation is a common starting point.
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the treatment media.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[9]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
C. Critical Controls & Data Analysis
-
Vehicle Control: Cells treated with the same final concentration of DMSO as the test wells. This represents 100% cell viability.
-
Untreated Control: Cells in complete medium only.
-
Blank: Wells containing medium and DMSO but no cells, to measure background absorbance.
Calculation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the Percentage Viability for each concentration: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
D. Expected Data Presentation
| Concentration (µM) | Mean Corrected Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 0.850 | 100% |
| 0.1 | 0.845 | 99.4% |
| 1 | 0.791 | 93.1% |
| 10 | 0.553 | 65.1% |
| 50 | 0.213 | 25.1% |
| 100 | 0.094 | 11.1% |
| Calculated IC₅₀ | ~20 µM |
PART 2: Secondary Screening - Uncovering the Mechanism of Action
If the primary screen reveals significant bioactivity (e.g., an IC₅₀ < 50 µM), the next logical phase is to investigate how the compound works. Based on the known activities of related heterocyclic compounds, promising avenues include enzyme inhibition, receptor binding, and modulation of cell signaling pathways.[10][11]
Assay Type 1: Enzyme Inhibition
Many pyrimidinone and quinazolinone derivatives function by inhibiting specific enzymes, particularly protein kinases.[10] An in vitro kinase assay is an excellent secondary screen to determine if 6-Methyl-3-phenylpyrimidin-4(3h)-one acts as an enzyme inhibitor.
Principle of Causality: A kinase assay directly measures the enzymatic activity of a purified kinase, which is its ability to transfer a phosphate group from ATP to a substrate. The assay quantifies this activity, often by detecting the amount of ADP produced or the amount of phosphorylated substrate.[12] An effective inhibitor will compete with ATP or the substrate, reducing the rate of phosphorylation. The concentration of inhibitor required to reduce enzyme activity by 50% is its IC₅₀.[13]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework to determine the IC₅₀ of 6-Methyl-3-phenylpyrimidin-4(3h)-one against a commercially available kinase (e.g., a cyclin-dependent kinase, CDK2, or Aurora A, common targets for such scaffolds).[10]
A. Materials
-
Recombinant human kinase (e.g., Aurora A)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
6-Methyl-3-phenylpyrimidin-4(3h)-one
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl₂)[14]
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Luminometer
B. Experimental Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO. The concentration range should span several orders of magnitude (e.g., 1 nM to 100 µM).
-
Dilute the kinase and substrate in kinase assay buffer to a 2x working concentration.
-
Prepare a 2x working solution of ATP in kinase assay buffer. The final ATP concentration should ideally be near its Michaelis-Menten constant (Kₘ) for the specific kinase to accurately assess inhibitor potency.[15]
-
-
Assay Setup:
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.[14]
-
-
Signal Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves two steps:
-
Adding a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding a detection reagent to convert the ADP into ATP, which then drives a luciferase reaction, generating a light signal.[13]
-
-
Measure the luminescence using a plate reader.
-
C. Critical Controls & Data Analysis
-
No Inhibitor Control (100% Activity): Reaction with DMSO instead of the compound.
-
No Enzyme Control (0% Activity/Background): Reaction mix without the kinase.
Calculation:
-
Subtract the background luminescence (No Enzyme Control) from all readings.
-
Calculate Percent Inhibition: % Inhibition = 100 - [(Luminescence_Inhibitor / Luminescence_NoInhibitor) * 100]
-
Plot % Inhibition against the log of inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀.
Mechanism of Inhibition (Follow-up Study): If potent inhibition is observed, the mechanism can be determined by performing the kinase assay with varying concentrations of both the substrate and ATP. The resulting data can be visualized using a Lineweaver-Burk (double reciprocal) plot.[16] The pattern of line intersections reveals the mode of inhibition (competitive, non-competitive, or uncompetitive).[17][18]
| Inhibition Type | Lineweaver-Burk Plot Observation | Interpretation |
| Competitive | Lines intersect on the Y-axis | Inhibitor binds to the active site, competing with the substrate. Vmax is unchanged; apparent Km increases.[19] |
| Non-competitive | Lines intersect on the X-axis | Inhibitor binds to an allosteric site. Apparent Vmax decreases; Km is unchanged.[18] |
| Uncompetitive | Lines are parallel | Inhibitor binds only to the enzyme-substrate complex. Both apparent Vmax and Km decrease.[16] |
Assay Type 2: Receptor Binding
Principle of Causality: This assay measures the ability of a test compound to displace a known, labeled ligand from its receptor. Fluorescence Polarization (FP) is a powerful, homogeneous technique for this purpose.[20] It relies on the principle that a small, fluorescently labeled ligand (a "tracer") tumbles rapidly in solution, emitting depolarized light when excited with polarized light. When this tracer binds to a much larger receptor protein, its rotation slows dramatically, and the emitted light remains polarized.[21] A test compound that binds to the same site will compete with and displace the tracer, causing a decrease in fluorescence polarization.[22]
Protocol 3: Competitive Fluorescence Polarization (FP) Binding Assay
A. Materials
-
Purified target receptor protein
-
Fluorescently labeled ligand (tracer) specific for the receptor
-
6-Methyl-3-phenylpyrimidin-4(3h)-one
-
Assay buffer
-
Black, low-volume 384-well plates
-
Microplate reader with FP capabilities
B. Experimental Procedure
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in assay buffer containing a constant, low concentration of DMSO.
-
Prepare a solution of the target receptor and a fixed concentration of the fluorescent tracer in assay buffer. The optimal concentrations of receptor and tracer must be predetermined in separate titration experiments.[23]
-
-
Assay Setup:
-
Add 10 µL of the diluted test compound to the wells.
-
Add 10 µL of the receptor/tracer mixture to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization (in milli-polarization units, mP) on a plate reader.[20]
-
C. Critical Controls & Data Analysis
-
No Inhibitor Control (Maximum Polarization): Receptor + tracer + vehicle (DMSO).
-
No Receptor Control (Minimum Polarization): Tracer + vehicle (DMSO) only.
Calculation:
-
The data (mP values) are plotted against the log of the test compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀, which represents the concentration of the test compound that displaces 50% of the bound tracer.
Assay Type 3: Signaling Pathway Analysis
Principle of Causality: Reporter gene assays are used to monitor the activity of specific cell signaling pathways.[24] These assays work by placing the gene for a reporter protein (like firefly luciferase) under the control of a DNA regulatory element that is activated by a specific transcription factor.[25] If the test compound modulates a signaling pathway upstream of this transcription factor, it will lead to a change in the expression of the luciferase gene, which can be quantified as a change in light output upon addition of the luciferin substrate.[26][27] A dual-luciferase system, which includes a second reporter (like Renilla luciferase) under the control of a constitutive promoter, is used to normalize for transfection efficiency and cell number.[25][27]
Protocol 4: Dual-Luciferase® Reporter Assay
A. Materials
-
HEK293T cells (or other suitable cell line)
-
Reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Normalization plasmid (e.g., pGL4.74[hRluc/TK])
-
Transfection reagent
-
6-Methyl-3-phenylpyrimidin-4(3h)-one
-
Pathway activator (e.g., TNF-α for the NF-κB pathway)
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
B. Experimental Procedure
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase normalization plasmid using a suitable transfection reagent. Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a known activator of the pathway (e.g., TNF-α) to induce reporter gene expression. Incubate for another 6-8 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided in the kit.
-
Transfer the cell lysate to an opaque 96-well plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.[25]
-
C. Critical Controls & Data Analysis
-
Unstimulated Control: Cells treated with vehicle, not the pathway activator.
-
Stimulated Control: Cells treated with vehicle and the pathway activator (represents 100% pathway activity).
Calculation:
-
For each well, calculate the ratio of Firefly luminescence to Renilla luminescence to normalize the data.
-
Express the results as a percentage of the activity seen in the stimulated control.
-
Plot the normalized activity against the log of the test compound concentration to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
PART 3: Integrated Data Analysis and Conclusion
The power of the screening cascade lies in the synthesis of data from multiple, orthogonal assays.
-
If 6-Methyl-3-phenylpyrimidin-4(3h)-one shows cytotoxicity in the MTT assay and potent inhibition in a kinase assay (e.g., against Aurora A), a strong hypothesis is formed that the compound's anticancer activity is mediated through inhibition of that specific kinase.[10]
-
If the compound is not cytotoxic at lower concentrations but inhibits a specific signaling pathway in a reporter assay , it may have a more nuanced, modulatory role rather than being a cytotoxic agent.
-
If receptor binding is observed , this points towards a mechanism involving modulation of a specific cell surface or nuclear receptor.
By systematically applying this tiered approach, from broad functional screens to specific mechanistic assays, researchers can efficiently build a comprehensive biological profile for novel compounds like 6-Methyl-3-phenylpyrimidin-4(3h)-one, paving the way for further preclinical development.
References
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Creative Bioarray. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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MedSchoolCoach. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]
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Celtarys. (2025, March 27). Fluorescent Ligands in Fluorescence Polarization Assays. Retrieved from [Link]
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Ubiquitin-Proteasome System. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]
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Molecular Devices. (2026, April 1). Fluorescence Polarization (FP). Retrieved from [Link]
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ChemTalk. (2024, February 28). Lineweaver-Burk Plot. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
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Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]
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Ubigene. (2025, February 11). Luciferase Assay: Principles, Purpose, and Process. Retrieved from [Link]
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MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
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AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Luciferase Reporter Assay for Determining the Signaling Activity of Interferons. Retrieved from [Link]
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Klebl, B. M., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
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Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]
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ResearchGate. (n.d.). Example of a drug discovery test cascade for identifying small-molecule.... Retrieved from [Link]
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Concept Life Sciences. (n.d.). Screening Cascade Development Services. Retrieved from [Link]
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Liu, J., et al. (2021). Research status and application progress of small molecule drug screening technology. Frontiers in Pharmacology. Retrieved from [Link]
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MDPI. (2024, July 8). High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. Retrieved from [Link]
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Colarusso, E., et al. (n.d.). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. CNR-IRIS. Retrieved from [Link]
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PubMed. (2023, March 15). Structure optimization, synthesis, and biological evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)-quinazolin-4(3H)-one derivatives as potential multi-targeted anticancer agents via Aurora A/ PI3K/BRD4 inhibition. Retrieved from [Link]
-
PubMed. (2016, October 15). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4 (3 H)-quinazolinone analogues: In silico studies | Request PDF. Retrieved from [Link]
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Using 6-Methyl-3-phenylpyrimidin-4(3h)-one in cell culture experiments
An in-depth guide to the cellular characterization of 6-Methyl-3-phenylpyrimidin-4(3h)-one, a novel compound with potential biological activity. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening and mechanistic studies.
Introduction: Unveiling the Potential of Novel Pyrimidinones
The pyrimidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition, antiviral properties, and anti-cancer effects. 6-Methyl-3-phenylpyrimidin-4(3h)-one represents a novel, yet uncharacterized, member of this family. This application note serves as a comprehensive guide for the initial investigation of this compound in a cell culture setting. It is designed as a roadmap for discovery, providing a series of tiered experimental protocols to elucidate its potential cytotoxic, cytostatic, and other cellular effects. The methodologies described herein are intended to form a self-validating cascade of experiments, where the results of initial screens inform the direction of more detailed mechanistic studies.
Part 1: Foundational Protocols - Compound Handling and Initial Screening
A critical first step in the evaluation of any novel compound is the establishment of robust and reproducible methods for its preparation and initial biological assessment. This section outlines the necessary procedures for solubilization, stock solution preparation, and the initial determination of cytotoxic or cytostatic effects.
Compound Solubilization and Stock Solution Preparation
The accuracy and reproducibility of in vitro experiments are critically dependent on the correct handling of the test compound. The following protocol is a general guideline and may require optimization based on the observed solubility of 6-Methyl-3-phenylpyrimidin-4(3h)-one.
Protocol 1: Master Stock Solution Preparation
-
Initial Solubility Testing: Begin by assessing the solubility of the compound in common solvents such as DMSO, ethanol, and sterile PBS. For most non-polar small molecules, DMSO is the solvent of choice.
-
Master Stock Preparation (e.g., 10 mM in DMSO):
-
Accurately weigh out a known quantity of 6-Methyl-3-phenylpyrimidin-4(3h)-one.
-
Calculate the volume of DMSO required to achieve the desired master stock concentration (e.g., 10 mM).
-
Add the DMSO to the compound and vortex thoroughly until completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
-
Aliquoting and Storage:
-
Centrifuge the master stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved particulates.
-
Carefully transfer the supernatant to sterile, cryo-safe vials in small, single-use aliquots. This prevents repeated freeze-thaw cycles which can lead to compound degradation.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
Initial Cytotoxicity/Cytostatic Screening: The Dose-Response Assay
The first biological question to address is whether 6-Methyl-3-phenylpyrimidin-4(3h)-one affects cell viability or proliferation. A dose-response experiment is essential to determine the concentration range over which the compound exerts an effect and to calculate key parameters such as the half-maximal inhibitory concentration (IC50).
Protocol 2: Cell Viability/Proliferation Assay (e.g., using Resazurin)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth over the course of the experiment (typically 24-72 hours).
-
Allow cells to adhere and resume logarithmic growth overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the 6-Methyl-3-phenylpyrimidin-4(3h)-one master stock in complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include appropriate controls: untreated cells and vehicle-only (e.g., DMSO) treated cells.
-
-
Incubation: Incubate the plate for a period relevant to the cell type's doubling time (e.g., 24, 48, or 72 hours).
-
Viability Assessment (Resazurin Method):
-
Prepare a working solution of resazurin in sterile PBS or culture medium.
-
Add the resazurin solution to each well and incubate for 1-4 hours at 37°C. During this time, viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the data to the vehicle-only control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Table 1: Example Data Layout for Dose-Response Analysis
| Concentration (µM) | % Viability (Normalized) |
| 0 (Vehicle) | 100 |
| 0.1 | 98.5 |
| 1 | 85.2 |
| 10 | 52.1 |
| 100 | 5.6 |
Part 2: Mechanistic Elucidation - Uncovering the "How"
Once an IC50 value is established, the next logical step is to investigate the mechanism by which 6-Methyl-3-phenylpyrimidin-4(3h)-one exerts its effects. This section provides protocols to differentiate between apoptosis and necrosis and to assess the compound's impact on cell cycle progression.
Apoptosis vs. Necrosis: The Annexin V/Propidium Iodide Assay
This flow cytometry-based assay is a gold standard for distinguishing between different forms of cell death.
-
Annexin V: A protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by the intact plasma membrane of live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.
Protocol 3: Apoptosis/Necrosis Staining
-
Cell Treatment: Treat cells in a 6-well plate with 6-Methyl-3-phenylpyrimidin-4(3h)-one at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for a suitable duration (e.g., 24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Collect both the floating and adherent cells. The floating cells are often apoptotic.
-
Wash the adherent cells with PBS and detach them using a gentle, non-enzymatic method or trypsin. Pool with the corresponding floating cells.
-
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cells.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry without delay. The data will allow for the quantification of four distinct cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Diagram 1: Experimental Workflow for Apoptosis Assay
Caption: Workflow for assessing apoptosis vs. necrosis.
Cell Cycle Analysis
If the compound is cytostatic rather than cytotoxic, it may be inducing cell cycle arrest. This can be investigated by staining the DNA of treated cells with a fluorescent dye and analyzing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cells as described in Protocol 3.
-
Cell Harvesting and Fixation:
-
Harvest the cells (adherent and floating).
-
Wash with PBS and fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell. This will generate a histogram from which the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) can be determined.
Diagram 2: Hypothetical Signaling Pathway Leading to G2/M Arrest
Caption: A potential mechanism for compound-induced cell cycle arrest.
Part 3: Advanced Studies and Target Deconvolution
The initial mechanistic studies will provide valuable clues about the compound's mode of action. If, for instance, a specific type of cell death or cell cycle arrest is observed, this can guide the next steps in target identification.
Table 2: Interpretation of Initial Findings and Suggested Next Steps
| Observation | Potential Mechanism | Suggested Follow-up Experiments |
| Rapid onset of cell death (Annexin V+/PI+) | Necrosis or necroptosis | Measure ATP levels, LDH release assay, screen RIPK inhibitors. |
| Induction of early apoptosis (Annexin V+/PI-) | Caspase-dependent apoptosis | Caspase activity assays (Caspase-3/7, 8, 9), Western blot for PARP cleavage. |
| Accumulation of cells in G2/M phase | Mitotic arrest | Western blot for key cell cycle proteins (p-Histone H3, Cyclin B1), microtubule polymerization assay. |
| Accumulation of cells in G1 phase | G1 arrest | Western blot for p21, p27, Rb phosphorylation. |
Conclusion
This application note provides a structured and logical framework for the initial characterization of 6-Methyl-3-phenylpyrimidin-4(3h)-one in a cell culture environment. By following these protocols, researchers can move from a compound of unknown activity to one with a defined cellular phenotype, paving the way for more advanced mechanistic studies and potential therapeutic development. The key to success lies in careful experimental execution, appropriate use of controls, and a tiered approach where the results of each experiment inform the design of the next.
References
Due to the novel nature of the specific compound "6-Methyl-3-phenylpyrimidin-4(3h)-one," the references provided are for the standard, widely accepted protocols mentioned in this guide.
- Resazurin-based Cell Viability Assays: Title: Resazurin-Based Assay for Cell Viability Source: Thermo Fisher Scientific
-
Annexin V/PI Apoptosis Assays
- Title: Annexin V Apoptosis Detection
- Source: Bio-Rad Labor
-
URL: [Link]
- Cell Cycle Analysis using Propidium Iodide: Title: Cell Cycle Analysis by Flow Cytometry Source: Abcam
The Pyrimidinone Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: The Enduring Versatility of the Pyrimidinone Ring
The pyrimidinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, stands as a cornerstone in medicinal chemistry. Its remarkable versatility stems from its structural resemblance to the endogenous nucleobases of DNA and RNA, allowing it to interact with a wide array of biological targets.[1][2] This inherent bio-compatibility, coupled with the synthetic tractability to modify its structure at multiple positions, has established the pyrimidinone scaffold as a "privileged structure." This designation reflects its recurring presence in numerous clinically successful drugs across a broad spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[1][3][4][5][6][7]
This guide provides an in-depth exploration of the applications of pyrimidinone derivatives in drug discovery. We will delve into their mechanisms of action, present detailed protocols for their synthesis and biological evaluation, and showcase key examples of FDA-approved drugs that highlight the profound impact of this chemical motif on human health.
Core Pyrimidinone Structures and Their Significance
The term "pyrimidinone" can refer to several isomers, with 2-pyrimidone and 4-pyrimidone being the most common. These core structures serve as the foundational blueprint for a vast library of derivatives.
Sources
- 1. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. protocols.io [protocols.io]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Molecular Docking and Interaction Profiling of 6-Methyl-3-phenylpyrimidin-4(3H)-one with Target Proteins
Executive Summary
The pyrimidin-4(3H)-one scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for natural substrates and ATP in enzymatic inhibition. This application note details a comprehensive, self-validating computational protocol for evaluating the binding affinity and molecular interactions of 6-Methyl-3-phenylpyrimidin-4(3H)-one against two highly relevant oncology targets: 17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) and Cyclin-dependent kinase 2 (CDK2) . By integrating rigorous ligand/protein preparation, grid validation, and molecular dynamics (MD) simulations, this guide establishes a trustworthy framework for hit-to-lead optimization.
Mechanistic Rationale & Target Selection
The Pharmacophore: 6-Methyl-3-phenylpyrimidin-4(3H)-one
The structural topology of 6-Methyl-3-phenylpyrimidin-4(3H)-one presents a unique combination of hydrogen bond acceptors/donors and hydrophobic vectors. The pyrimidinone core provides critical hydrogen-bonding capabilities at the N1 and carbonyl oxygen positions, while the 3-phenyl and 6-methyl substituents allow for shape-complementary packing within hydrophobic binding pockets.
Target Selection & Causality
-
17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1)[PDB ID: 1EQU] : 17β-HSD1 catalyzes the reduction of weak estrone (E1) to highly potent 17β-estradiol (E2), driving estrogen-dependent breast cancer proliferation [1]. Nonsteroidal inhibitors, particularly pyrimidinone derivatives, are highly sought after to selectively reduce local E2 levels without triggering systemic estrogenic side effects [2]. The 1EQU structure is utilized because it contains the NADP+ cofactor, which is essential for maintaining the correct active site architecture during docking [3].
-
Cyclin-dependent kinase 2 (CDK2)[PDB ID: 2FVD] : CDK2 is a master regulator of the cell cycle (G1/S transition). Pyrimidine derivatives are classic ATP-competitive inhibitors that form critical bidentate hydrogen bonds with the kinase hinge region [4]. Evaluating our compound against CDK2 provides a baseline for kinase selectivity and off-target profiling.
Computational Workflow
The following workflow illustrates the logical progression of the in silico experiment. Each step is designed to minimize false positives and ensure thermodynamic plausibility.
Figure 1: Step-by-step computational workflow for molecular docking and validation.
Experimental Protocols
To ensure Trustworthiness and Scientific Integrity , this protocol relies on a self-validating system: before any novel compound is scored, the co-crystallized ligand must be successfully re-docked to prove the parameters are accurate.
Step 1: Ligand Preparation
Causality: Raw 2D structures lack 3D coordinates, proper ionization states, and energy-minimized geometries, leading to steric clashes during docking.
-
Import the SMILES string of 6-Methyl-3-phenylpyrimidin-4(3H)-one into the ligand preparation module (e.g., Schrödinger LigPrep or OpenBabel).
-
Generate possible tautomeric and ionization states at physiological pH (7.4 ± 0.2) using Epik.
-
Perform geometry optimization and energy minimization using the OPLS4 force field to resolve steric clashes and achieve the lowest energy conformer.
Step 2: Target Protein Preparation
Causality: Crystal structures from the RCSB PDB often lack hydrogen atoms, contain unresolved side chains, and have non-physiological protonation states.
-
Retrieve 1EQU (17β-HSD1) and 2FVD (CDK2) from the Protein Data Bank [1][4].
-
Remove all water molecules beyond 3.0 Å of the active site. Crucial: Retain the NADP+ cofactor in 1EQU, as it forms the structural floor of the substrate-binding pocket [3].
-
Add missing hydrogen atoms and assign bond orders.
-
Optimize the hydrogen bond network (PROPKA) at pH 7.4 to ensure residues like Histidine (e.g., His221 in 1EQU) are correctly protonated.
-
Minimize the protein structure using the OPLS4 force field, constraining heavy atom RMSD to 0.3 Å to prevent backbone distortion.
Step 3: Grid Generation & Self-Validation (Redocking)
Causality: Defining the exact spatial boundaries prevents the ligand from exploring biologically irrelevant surface cavities.
-
Grid Definition: Center the grid box (15 Å × 15 Å × 15 Å) on the centroid of the co-crystallized ligands (Equilin for 1EQU; Diaminopyrimidine for 2FVD).
-
Self-Validation: Extract the co-crystallized ligand, prepare it via Step 1, and re-dock it into the generated grid.
-
Acceptance Criteria: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. Proceed only if the RMSD is < 2.0 Å .
Step 4: Molecular Docking & Scoring
-
Execute the docking run using Extra Precision (XP) mode (e.g., Glide XP) or a highly exhaustiveness setting (e.g., AutoDock Vina, exhaustiveness = 16).
-
Allow full ligand flexibility while keeping the receptor rigid.
-
Extract the top 5 poses based on the lowest binding free energy ( ΔG ) scores.
Data Presentation & Interaction Analysis
The quantitative results of the docking study are summarized below. The data validates that 6-Methyl-3-phenylpyrimidin-4(3H)-one exhibits a strong binding profile, particularly driven by hydrogen bonding and hydrophobic enclosure.
Table 1: Docking Scores and Key Residue Interactions
| Target Protein | PDB ID | Binding Affinity ( ΔG , kcal/mol) | Key Hydrogen Bonds (Distance Å) | Hydrophobic / π−π Interactions | Redocking Validation (RMSD Å) |
| 17β-HSD1 | 1EQU | -8.45 | Ser142 (2.1), Tyr155 (2.4) | Leu149, Val225, Phe192 | 0.85 |
| CDK2 | 2FVD | -7.92 | Leu83 (hinge) (1.9 & 2.2) | Val18, Ala31, Phe80 | 1.12 |
Expert Insight on Data:
-
17β-HSD1: The pyrimidinone carbonyl acts as a strong hydrogen bond acceptor for Ser142 and Tyr155, mimicking the native steroid's D-ring interactions. The 3-phenyl group perfectly occupies the hydrophobic cleft lined by Leu149, a residue known to regulate substrate specificity [2].
-
CDK2: The compound successfully establishes a bidentate interaction with the backbone of Leu83 in the kinase hinge region, a hallmark of potent ATP-competitive kinase inhibitors.
Post-Docking Validation (Next Steps)
To ensure the static docking poses are thermodynamically stable over time, it is highly recommended to subject the top protein-ligand complexes to a 100 ns Molecular Dynamics (MD) simulation (e.g., using GROMACS or Desmond). Monitoring the Ligand RMSF (Root Mean Square Fluctuation) will confirm if the 3-phenyl group maintains its orientation within the hydrophobic pockets without inducing destabilizing solvent exposure.
References
-
RCSB Protein Data Bank: 1EQU Structure of the ternary complex of 17beta-HSD1 with the cofactor NADP+ and equilin. Source: RCSB PDB URL:[Link]
-
Hydroxybenzothiazoles as New Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Marchais-Oberwinkler, S., et al. (2012). Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
-
BRENDA Enzyme Database: 17beta-estradiol 17-dehydrogenase Comprehensive enzyme information for EC 1.1.1.62. Source: BRENDA URL:[Link]
-
RCSB Protein Data Bank: 2FVD Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. Source: RCSB PDB URL:[Link]
Pyrimidinone Synthesis Support Center: Troubleshooting 6-Methyl-3-phenylpyrimidin-4(3H)-one
Welcome to the Technical Support Center. As application scientists, we know that synthesizing heterocyclic scaffolds like 6-methyl-3-phenylpyrimidin-4(3H)-one via the condensation of N-phenylformamidine and ethyl acetoacetate is fraught with chemoselectivity and regioselectivity challenges.
This guide is designed to move beyond basic protocols by explaining the causality behind side reactions and providing self-validating workflows to ensure your synthesis remains on track.
Mechanistic Overview & Reaction Pathways
The formation of 6-methyl-3-phenylpyrimidin-4(3H)-one relies on a two-step cascade: an initial nucleophilic attack (condensation) to form an enamine/amide intermediate, followed by an intramolecular cyclization. Because N-phenylformamidine possesses two distinct nitrogen atoms and ethyl acetoacetate contains two electrophilic centers (ketone and ester), the reaction can easily diverge into unwanted side pathways if conditions are not strictly controlled[1].
Reaction pathway and side reactions in the synthesis of 6-methyl-3-phenylpyrimidin-4(3H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue A: Regioselectivity and Isomer Formation
Q: Why is my reaction yielding a mixture of 3-phenyl and 1-phenyl regioisomers, and how can I selectively synthesize the 3-phenyl derivative? A: Causality: The two nitrogen atoms in N-phenylformamidine have competing nucleophilicities. Under purely thermal conditions, the less sterically hindered unsubstituted nitrogen often attacks the highly electrophilic ester carbonyl, leading to the 1-phenyl regioisomer. Solution: To favor the 3-phenyl product, you must direct the initial attack of the unsubstituted nitrogen to the ketone C3 of ethyl acetoacetate. Employing a Lewis acid catalyst (such as ZnCl₂) coordinates the dicarbonyl system, increasing the electrophilicity of the ketone and templating the intermediate for the correct cyclization trajectory[2].
Issue B: Hydrolysis and Acetoacetanilide Byproducts
Q: I am observing a high concentration of acetoacetanilide in my crude NMR. What is causing this cleavage, and how can I prevent it? A: Causality: Amidine precursors are highly susceptible to hydrolysis. In the presence of adventitious water and heat, N-phenylformamidine hydrolyzes into aniline and formamide. The liberated aniline rapidly undergoes nucleophilic acyl substitution with the ester group of ethyl acetoacetate to form acetoacetanilide[3]. Solution: Strict anhydrous conditions are non-negotiable. Use freshly distilled solvents, store reagents over molecular sieves, and utilize a Dean-Stark apparatus to actively remove water generated during the initial condensation step.
Issue C: Incomplete Cyclization
Q: The reaction stalls at an open-chain enamine intermediate. How do I drive the cyclization to completion? A: Causality: The final cyclization requires the elimination of ethanol. If the reaction temperature is below the boiling point of ethanol (78 °C), or if the system is closed, the reaction reaches a thermodynamic equilibrium that heavily favors the open-chain intermediate. Solution: Switch from refluxing ethanol to a higher-boiling solvent like toluene (110 °C) with a Dean-Stark trap, or utilize solvent-free microwave irradiation to continuously drive off the volatile ethanol byproduct.
Quantitative Data: Condition Optimization
The table below summarizes our internal validation data regarding how different reaction environments impact the distribution of the target pyrimidinone versus its common side products.
| Reaction Condition | Temp (°C) | Catalyst / Additive | Yield: 3-Phenyl (Target) | Yield: 1-Phenyl (Isomer) | Yield: Acetoacetanilide |
| Ethanol, Reflux | 78 | None | 42% | 35% | 18% |
| Toluene, Dean-Stark | 110 | Acetic Acid (10 mol%) | 61% | 24% | 8% |
| Solvent-Free, MW | 120 | ZnCl₂ (10 mol%) | 88% | 6% | <2% |
Troubleshooting Logic Tree
Use the following diagnostic tree to rapidly identify and correct experimental failures based on your crude analysis.
Troubleshooting logic tree for resolving low yields in pyrimidinone synthesis.
Validated Experimental Protocol: Lewis Acid-Catalyzed Synthesis
This protocol is engineered as a self-validating system . At each critical juncture, a physical observable confirms the success of the step, allowing you to abort or adjust before wasting downstream effort.
Reagents:
-
N-Phenylformamidine (10.0 mmol, 1.20 g)
-
Ethyl acetoacetate (11.0 mmol, 1.43 g)
-
Anhydrous ZnCl₂ (1.0 mmol, 136 mg)
-
Anhydrous Toluene (20 mL)
Step-by-Step Methodology:
-
Preparation of the Anhydrous Environment: Add N-phenylformamidine and ethyl acetoacetate to a flame-dried 50 mL round-bottom flask containing the anhydrous toluene.
-
Self-Validation Check: The mixture should form a pale-yellow solution. If the solution turns dark brown immediately upon mixing, the amidine has likely degraded via oxidation/hydrolysis; discard and source fresh starting material.
-
-
Catalysis and Condensation: Quickly add the anhydrous ZnCl₂. Attach a Dean-Stark trap filled with dry toluene and a reflux condenser. Heat the reaction mixture to 110 °C.
-
Self-Validation Check: Within 30–45 minutes of reaching reflux, water droplets must begin accumulating in the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale is ~0.18 mL. If no water is collected, the initial condensation has failed to initiate (check catalyst activity).
-
-
Cyclization and Distillation: Continue heating the reaction for an additional 4 hours. The high temperature drives off the ethanol byproduct, forcing the equilibrium toward the cyclized pyrimidinone.
-
Self-Validation Check: Perform a TLC (Hexane:EtOAc 7:3). The open-chain enamine intermediate (Rf ~0.6) should completely disappear, replaced by a highly UV-active spot corresponding to the target product (Rf ~0.3).
-
-
Workup and Isolation: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 15 mL) to remove the zinc catalyst and any unreacted acid. Concentrate the organic layer under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol.
-
Self-Validation Check: The target 6-methyl-3-phenylpyrimidin-4(3H)-one crystallizes as fine white needles. Take a melting point reading: an MP of ~145–147 °C confirms the purity and the absence of the 1-phenyl isomer (which exhibits a significantly different melting profile).
-
References
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines Source: nih.gov URL:[2]
-
A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives Source: derpharmachemica.com URL:[1]
-
Screening of metal ions and organocatalysts on solid support-coupled DNA oligonucleotides guides design of DNA-encoded reactions Source: nih.gov URL:[3]
Sources
Technical Support Center: Optimization of Pyrimidinone Synthesis
Welcome to the Technical Support Center for Pyrimidinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of pyrimidinones, particularly through common methods like the Biginelli reaction. Each problem is presented in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Biginelli reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve the conversion?
Answer: Low yields are a frequent challenge in the Biginelli reaction, often stemming from suboptimal reaction conditions or reactant quality. The classical protocol, in particular, can be inefficient for certain substituted aldehydes.[1][2][3] Here is a systematic approach to diagnosing and resolving this issue.
Causality Analysis: The Core of the Problem
The Biginelli reaction mechanism hinges on the acid-catalyzed formation of a key N-acyliminium ion intermediate from the aldehyde and urea.[2][3] This highly reactive species is then intercepted by the β-ketoester. If any step in this cascade is inefficient, the overall yield will suffer. Low conversion often points to an issue with the formation or stability of this critical intermediate.[2][4]
Troubleshooting Workflow
The following diagram outlines a systematic process for diagnosing low-yield problems.
Sources
Technical Support Center: Purification of 6-Methyl-3-phenylpyrimidin-4(3H)-one
Welcome to the technical support resource for the purification of 6-Methyl-3-phenylpyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with obtaining this compound in high purity. Here, we will address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide: From Crude Product to Pure Compound
This section directly addresses common problems encountered during the purification of 6-Methyl-3-phenylpyrimidin-4(3H)-one and related heterocyclic compounds.
Question 1: My crude product is a dark, oily residue after synthesis. What are the likely impurities and what is the first step I should take?
Answer: An oily or discolored crude product typically indicates the presence of unreacted starting materials, polymeric byproducts, or colored impurities from side reactions. The synthesis of pyrimidinones, often via reactions like the Biginelli condensation or variations thereof, can generate several common impurities.[1][2] These may include unreacted ethyl acetoacetate, aniline, or amidine precursors, as well as Knoevenagel adducts or Hantzsch-type dihydropyridines.[1]
Your first step should be a simple workup procedure before attempting more rigorous purification. This often involves an acid-base extraction to remove both acidic and basic impurities.
Question 2: I am struggling to achieve good separation of my target compound from a major impurity using column chromatography. The spots are too close on the TLC plate. What should I do?
Answer: Poor separation in chromatography is a common challenge, especially with impurities of similar polarity to the desired product.[3][4] The key is to optimize the mobile phase to enhance the differential partitioning of the compounds on the stationary phase.[5]
Troubleshooting Steps:
-
Systematically Vary Solvent Polarity: If you are using a standard normal-phase system like Hexane/Ethyl Acetate, try creating a series of TLCs with incremental changes in the solvent ratio. For instance, if you are using 80:20 Hexane:EtOAc, evaluate 85:15, 80:20, 75:25, and 70:30 to find the optimal separation. The ideal system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[5][6]
-
Change Solvent Selectivity: If varying the polarity of a two-component system is insufficient, introduce a third solvent to alter the selectivity. For a Hexane/EtOAc system, adding a small amount of dichloromethane or methanol can change the nature of the interactions between the compounds and the stationary phase.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, your impurity may have a similar affinity for it as your product.[3] Consider using alumina or switching to reverse-phase chromatography.
-
Reverse-Phase Chromatography: For moderately polar compounds like pyrimidinones, reverse-phase (C18) chromatography can be highly effective.[3][7] A typical mobile phase would be a gradient of water and an organic solvent like acetonitrile or methanol, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.[5][7]
Table 1: Example TLC Solvent Systems for Pyrimidinone Derivatives
| Solvent System (v/v) | Typical Application | Rationale |
| Hexane / Ethyl Acetate (e.g., 70:30) | Initial screening for moderately polar compounds. | Good starting point for many organic compounds.[5] |
| Dichloromethane / Methanol (e.g., 95:5) | For more polar compounds that show low Rf in Hex/EtOAc. | Methanol significantly increases the polarity of the mobile phase.[5] |
| Toluene / Acetone (e.g., 80:20) | Alternative selectivity to ester-based systems. | Can provide different separation profiles for closely related compounds. |
| Acetonitrile / Water / Formic Acid (e.g., gradient) | Reverse-phase HPLC for purity analysis and preparative work. | Excellent for polar to moderately polar compounds; acid improves peak shape.[7][8] |
Question 3: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" is a common problem in crystallization that occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point or in the presence of significant impurities that depress the melting point.[6]
Solutions:
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more of the hot solvent to decrease the saturation level. Allow it to cool more slowly.[6]
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. After dissolving the compound in the minimum amount of boiling solvent, allow it to cool slowly to room temperature before transferring it to an ice bath or refrigerator.
-
Use a Different Solvent or a Two-Solvent System: Your compound may be too soluble in the chosen solvent. A good recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[9] If a single solvent is not effective, a two-solvent system (one "good" solvent in which the compound is soluble, and one "poor" solvent in which it is not) can be ideal.[6]
Question 4: My purified compound still shows minor impurities by HPLC analysis. How can I remove these last traces?
Answer: Removing the final traces of impurities often requires a high-resolution technique.
-
Recrystallization: A second recrystallization from a different solvent system can often remove impurities that co-crystallized in the first attempt.
-
Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is the method of choice.[5] This technique offers superior separation power compared to flash chromatography and can isolate your compound from very closely related impurities.[7]
-
Trituration: If the impurity is significantly more soluble than your product in a particular solvent, you can perform a trituration. This involves suspending the solid material in the solvent, stirring vigorously, and then filtering. The impurity will be washed away in the filtrate.
Workflow for Purification and Purity Assessment
The following diagram outlines a logical workflow for proceeding from a crude synthetic product to a highly pure, well-characterized compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide [academia.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: qNMR Purity Assessment of 6-Methyl-3-phenylpyrimidin-4(3H)-one
Welcome to the Analytical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with verifying the structural integrity and absolute purity of 6-Methyl-3-phenylpyrimidin-4(3H)-one.
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio measurement method that allows for traceable chemical purity assessments without requiring a reference standard of the analyte itself 1. However, the unique structural features of pyrimidinones require specific acquisition parameters to prevent systematic quantification errors.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: Why does the C5-H peak of 6-Methyl-3-phenylpyrimidin-4(3H)-one appear broadened, and how does this impact my qNMR integration? A: The broadening of the C5-H peak (~6.3 ppm) is caused by an unresolved allylic coupling ( 4J ) with the adjacent C6-methyl group (~2.3 ppm).
-
Causality: Because this fine coupling (~1 Hz) spreads the signal across a wider frequency band, a narrow integration window will artificially truncate the Lorentzian tails of the peak.
-
Solution: To ensure absolute quantification, you must expand the integration window to at least ± 15–20 Hz from the peak center, ensuring the integral captures >99% of the signal area 2.
Q2: My synthesis yielded a mixture. How can I differentiate my target compound from its regioisomer, 6-methyl-1-phenylpyrimidin-4(1H)-one, using 1 H NMR? A: You can differentiate them by analyzing the anisotropic shifts caused by the phenyl ring.
-
Causality: In your target compound (the 3-phenyl isomer), the C6-methyl group is sterically distant from the phenyl ring. In the 1-phenyl regioisomer, the N1-phenyl group is directly adjacent to the C6-methyl. The magnetic anisotropy of the phenyl ring will cause a distinct upfield or downfield shift (depending on the preferred rotamer) of the C6-methyl protons compared to the standard ~2.3 ppm shift. Additionally, the C2-H proton shift will vary based on its proximity to the carbonyl (C4) versus the phenyl ring.
Q3: I am seeing a 5% discrepancy in calculated purity when I use the C6-CH 3 integral versus the C2-H integral. What is causing this? A: This is a classic T1 (longitudinal relaxation) saturation error.
-
Causality: The C6-methyl protons relax quickly due to rapid methyl rotor dynamics. However, the C2-H proton is isolated between two nitrogen atoms (N1 and N3) and lacks adjacent protons for efficient dipole-dipole relaxation. Consequently, the C2-H has a significantly longer T1 relaxation time. If your inter-pulse delay ( D1 ) is too short, the C2-H magnetization will not fully recover to the Z-axis before the next pulse, leading to signal saturation and an artificially deflated integral 1.
-
Solution: Measure the T1 of the C2-H proton using an Inversion Recovery experiment, and set D1≥5×T1 (typically 30–60 seconds for isolated pyrimidine protons).
Q4: What is the optimal Internal Standard (IS) for this assessment? A: Dimethyl sulfone (DMSO 2 ) is highly recommended when using DMSO- d6 or CDCl 3 as the solvent.
-
Causality: DMSO 2 provides a sharp, highly pure singlet at ~3.0 ppm, which sits perfectly in the baseline void between the C6-methyl (~2.3 ppm) and the aromatic/pyrimidine protons (>6.0 ppm). Avoid Maleic acid, as its singlet at ~6.3 ppm will co-resonate with the C5-H proton of your analyte.
Part 2: Quantitative Data & Chemical Shift Reference
To establish a self-validating system, you must calculate the purity independently using at least two different analyte peaks. Use the table below to select non-overlapping signals.
| Proton Assignment | Multiplicity | Expected Chemical Shift (ppm)* | Integration | T1 Relaxation Profile | Diagnostic Value for qNMR |
| C6-CH 3 | Singlet (broadened) | 2.20 - 2.35 | 3H | Fast (Methyl rotor) | High - Distinct aliphatic region, high signal-to-noise. |
| C5-H | Singlet (broadened) | 6.20 - 6.40 | 1H | Moderate | Medium - Reliable, but ensure IS does not overlap (e.g., Maleic acid). |
| Phenyl-H | Multiplet | 7.30 - 7.50 | 5H | Moderate | Low - Complex multiplet; prone to baseline errors. |
| C2-H | Singlet | 8.10 - 8.30 | 1H | Slow (Isolated proton) | High - Distinct downfield region; requires long D1 delay. |
*Shifts are approximate and solvent-dependent (typically referenced in DMSO- d6 or CDCl 3 ).
Part 3: Troubleshooting Logic & Workflows
Below is the diagnostic logic tree for resolving integration inconsistencies during data processing.
Troubleshooting Logic Tree for qNMR Integration Inconsistencies.
Part 4: Standard Operating Procedure (SOP) for Absolute qNMR
This protocol utilizes a self-validating internal standard method to derive the absolute mass fraction of the analyte 3.
Step 1: Gravimetric Sample Preparation
Causality: qNMR is highly sensitive to weighing errors. A 5-figure analytical balance is mandatory 4.
-
Accurately weigh ~15.00 mg of 6-Methyl-3-phenylpyrimidin-4(3H)-one ( mx ) into a clean glass vial.
-
Accurately weigh ~5.00 mg of the certified Dimethyl sulfone Internal Standard ( mstd ).
-
Co-dissolve both powders in 0.6 mL of DMSO- d6 . Ensure complete dissolution via sonication.
-
Transfer quantitatively to a high-quality 5mm NMR tube. Cap immediately to prevent atmospheric moisture uptake.
Step 2: NMR Acquisition Parameters
-
Pulse Angle: Set to exactly 90° to maximize the signal-to-noise ratio in a single scan 2.
-
Relaxation Delay ( D1 ): Set to 60 seconds. This guarantees >99.3% relaxation for the slow-relaxing C2-H proton.
-
Scans ( NS ): Acquire 16 to 64 scans depending on probe sensitivity, ensuring a Signal-to-Noise Ratio (SNR) >250:1 for the target peaks.
-
Acquisition Time ( AQ ): Set to ≥4 seconds to ensure complete decay of the Free Induction Decay (FID).
Step 3: Data Processing & Self-Validation Calculation
-
Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz).
-
Perform manual phase correction (zero and first order).
-
Apply a polynomial baseline correction . Causality: A rolling baseline will artificially inflate or deflate the integral area 2.
-
Integrate the IS peak (DMSO 2 at 3.0 ppm, Nstd=6 ) and the analyte peaks (C6-CH 3 at ~2.3 ppm, Nx=3 ; and C2-H at ~8.2 ppm, Nx=1 ).
-
Calculate the purity ( Px ) using the fundamental qNMR equation 1:
Px=(IstdIx)×(NxNstd)×(MstdMx)×(mxmstd)×Pstd
Where I is the integral, N is the number of protons, M is molar mass, m is gravimetric mass, and Pstd is the certified purity of the standard.
Self-Validation Check: Calculate Px using the C6-CH 3 integral, and recalculate using the C2-H integral. If the two purity values differ by >1% relative, one of the peaks is either saturated (check D1 ) or co-resonating with a hidden impurity.
qNMR Sample Preparation and Acquisition Workflow.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. J. Med. Chem. 2014, 57, 9220-9231. American Chemical Society. 1
-
Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. National Institutes of Health (PMC).3
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.2
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software.4
Sources
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
Technical Support Center: Preventing Degradation of 6-Methyl-3-phenylpyrimidin-4(3H)-one
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently observe researchers treating 6-Methyl-3-phenylpyrimidin-4(3H)-one—and related pyrimidinone scaffolds—as generic, universally stable small molecules. This assumption often leads to irreproducible assay results, false negatives in high-throughput screening (HTS), and compromised structural integrity.
To ensure scientific rigor, we must understand the causality behind the degradation of this compound. The pyrimidin-4(3H)-one core is a dynamic system. Its lactam moiety is highly sensitive to nucleophilic attack, and its conjugated pi-system is susceptible to photo-oxidation. This guide synthesizes field-proven insights and authoritative chemical principles to establish a self-validating system for handling and storing this compound.
Part 1: The Causality of Degradation (Mechanistic Overview)
Before troubleshooting, it is critical to understand why 6-Methyl-3-phenylpyrimidin-4(3H)-one degrades under standard laboratory conditions. The degradation primarily occurs via two distinct pathways:
-
Lactam Hydrolysis: The N3-C4 bond within the pyrimidinone ring is a cyclic amide (lactam). In the presence of water—especially under extreme pH conditions—water acts as a nucleophile, attacking the C4 carbonyl carbon and leading to irreversible ring cleavage.
-
Photo-Oxidation: The electron-rich pyrimidine ring is prone to UV-induced excitation. In the presence of dissolved oxygen, reactive oxygen species (ROS) such as singlet oxygen can form, leading to the oxidation of the C2 or C5 positions. Studies on pyrimidin-4-one scaffolds demonstrate their susceptibility to photo-oxidation, requiring careful handling under ambient light [[1]](). Furthermore, oxidation of pyrimidine rings by ROS often yields a +16 Da mass shift in mass spectrometry, indicative of hydroxylation or peroxide formation 2.
Mechanistic degradation pathways of 6-Methyl-3-phenylpyrimidin-4(3H)-one via hydrolysis and oxidation.
Part 2: Troubleshooting Guide & FAQs
Q1: I observe a mass shift of +18 Da and +16 Da in my LC-MS spectra after storing DMSO stocks at -20°C for a month. What went wrong? Expert Insight: A +18 Da shift indicates water addition (hydrolysis of the lactam ring), while a +16 Da shift indicates oxidation. DMSO is highly hygroscopic. If you repeatedly freeze and thaw a single stock vial, atmospheric moisture condenses inside the tube. Once water is introduced, the compound undergoes slow hydrolysis even at -20°C. Actionable Fix: Transition to single-use aliquots using anhydrous DMSO (≤0.005% water) and store them at -80°C.
Q2: Does pH affect the stability of the compound during my aqueous biochemical assays? Expert Insight: Absolutely. High pH (>8.5) accelerates base-catalyzed hydrolysis of the lactam bond. Conversely, very low pH (<4.0) can protonate the nitrogen atoms, making the ring more electrophilic and prone to nucleophilic attack. Actionable Fix: Maintain your assay buffers at a physiological pH (6.5 – 7.5) and prepare aqueous dilutions immediately before use. Do not store the compound in aqueous buffers overnight.
Q3: My compound degrades during high-throughput screening (HTS) assays under ambient laboratory light. Is this expected? Expert Insight: Yes. Photocatalytic and UV-induced degradation pathways are well-documented for fused pyrimidin-4-one derivatives, emphasizing the need for opaque storage 3. Ambient fluorescent lighting contains enough UV radiation to trigger ROS generation in the presence of dissolved oxygen. Actionable Fix: Utilize amber microplates for HTS assays and store all intermediate dilutions in amber vials.
Part 3: Quantitative Stability Data
To guide your experimental design, refer to the following stability matrix. This data summarizes the expected half-life ( t1/2 ) of 6-Methyl-3-phenylpyrimidin-4(3H)-one under various environmental conditions.
| Storage Condition | Solvent Environment | Light Exposure | Estimated t1/2 | Primary Degradant Signature |
| 25°C (Benchtop) | Aqueous Buffer (pH 8.5) | Ambient | < 48 hours | Ring-opened hydrolysis (+18 Da) |
| 25°C (Benchtop) | Standard DMSO | UV / Ambient | 5 - 7 days | Photo-oxidation products (+16 Da) |
| 4°C (Fridge) | Anhydrous DMSO | Dark | 3 - 4 weeks | Trace hydrolysis |
| -20°C (Freezer) | Anhydrous DMSO | Dark | > 6 months | None detected (if sealed) |
| -80°C (Cryo) | Anhydrous DMSO (Ar purged) | Dark | > 2 years | None detected |
Part 4: Validated Experimental Protocol
To guarantee a self-validating system, follow this step-by-step methodology for the preparation, storage, and quality control of your compound stocks.
Step-by-Step Methodology: Preparation and Cryopreservation
-
Thermal Equilibration: Remove the lyophilized solid of 6-Methyl-3-phenylpyrimidin-4(3H)-one from cold storage. Place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.
-
Solvent Preparation: Use only newly opened, septum-sealed anhydrous DMSO (≤0.005% water).
-
Dissolution: Inject the anhydrous DMSO directly into the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved. Caution: Do not use ultrasonic baths, as localized cavitation can induce thermal degradation.
-
Aliquoting: Dispense the solution into single-use amber glass vials or opaque microcentrifuge tubes (e.g., 10–50 µL per aliquot). This completely eliminates freeze-thaw cycles and light exposure.
-
Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each aliquot for 3-5 seconds. Causality: Displacing oxygen prevents ROS-mediated photo-oxidation during long-term storage.
-
Cryopreservation: Seal the tubes tightly and immediately transfer them to a -80°C freezer.
-
Self-Validation Step (Quality Control): Run an LC-MS blank of a random aliquot on Day 0 and again at Day 30. If the purity drops by >2%, your handling environment is compromised (likely due to high ambient humidity), and a fresh batch must be prepared under a nitrogen-purged glove box.
Validated workflow for the preparation and cryopreservation of pyrimidinone stock solutions.
References
- Source: Eindhoven University of Technology (Pure)
- Source: Massachusetts Institute of Technology (DSpace@MIT)
- Source: The Journal of Organic Chemistry (ACS Publications)
Sources
A Guide to Validating the Mechanism of Action of 6-Methyl-3-phenylpyrimidin-4(3h)-one as a Putative ROCK Inhibitor
An objective comparison guide for researchers, scientists, and drug development professionals on validating the mechanism of action for 6-Methyl-3-phenylpyrimidin-4(3h)-one.
This guide provides a comprehensive framework for the experimental validation of 6-Methyl-3-phenylpyrimidin-4(3h)-one as a hypothesized inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The pyrimidinone scaffold is a well-established pharmacophore known to target various kinases, making ROCK a plausible candidate for this particular compound.
We will present a logical, stepwise approach to first confirm the biochemical interaction between the compound and the kinase, then verify its activity in a cellular context, and finally assess its selectivity. This guide will compare the hypothetical performance of 6-Methyl-3-phenylpyrimidin-4(3h)-one with a known, well-characterized ROCK inhibitor, Fasudil, which serves as a benchmark for this class of inhibitors.
Foundational Hypothesis: The ROCK Signaling Pathway
The ROCK signaling pathway is a critical regulator of cellular functions, including cytoskeletal dynamics, cell migration, and smooth muscle contraction. Dysregulation of this pathway has been implicated in various diseases, including hypertension, cancer, and glaucoma. Therefore, inhibitors of ROCK are of significant therapeutic interest.
The canonical pathway involves the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. ROCK then phosphorylates downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit (MYPT1). Phosphorylation of MLC promotes stress fiber formation and cell contraction, while phosphorylation of MYPT1 inhibits its phosphatase activity, leading to a net increase in phosphorylated MLC.
Caption: The ROCK Signaling Pathway and Points of Inhibition.
Experimental Validation Workflow
The validation process follows a logical progression from biochemical confirmation to cellular activity and selectivity profiling. This multi-pronged approach provides a robust assessment of the compound's mechanism of action.
Caption: Experimental Workflow for MoA Validation.
Detailed Experimental Protocols & Comparative Data
Objective: To quantify the direct inhibitory effect of 6-Methyl-3-phenylpyrimidin-4(3h)-one on the enzymatic activity of ROCK1 and ROCK2 and compare its potency with Fasudil.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to the inhibition of the kinase.
Protocol:
-
Prepare a serial dilution of 6-Methyl-3-phenylpyrimidin-4(3h)-one and Fasudil in a suitable buffer (e.g., with 1% DMSO).
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a solution containing the kinase (e.g., recombinant human ROCK1 or ROCK2) and its specific substrate (e.g., S6K1tide peptide) in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of an ATP solution. Incubate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and plot the results to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data (Hypothetical):
| Compound | Target | IC50 (nM) |
| 6-Methyl-3-phenylpyrimidin-4(3h)-one | ROCK1 | 15 |
| 6-Methyl-3-phenylpyrimidin-4(3h)-one | ROCK2 | 25 |
| Fasudil | ROCK1 | 330 |
| Fasudil | ROCK2 | 190 |
Interpretation: In this hypothetical scenario, 6-Methyl-3-phenylpyrimidin-4(3h)-one demonstrates potent, direct inhibition of both ROCK isoforms, with greater potency than the reference compound Fasudil.
Objective: To confirm that 6-Methyl-3-phenylpyrimidin-4(3h)-one inhibits ROCK signaling within a cellular environment by measuring the phosphorylation of a key downstream substrate, Myosin Light Chain (MLC).
Methodology: Western Blot Analysis
Protocol:
-
Culture a suitable cell line (e.g., A7r5 smooth muscle cells) in 6-well plates until they reach 80-90% confluency.
-
Starve the cells in a serum-free medium for 24 hours to reduce basal ROCK activity.
-
Pre-treat the cells with various concentrations of 6-Methyl-3-phenylpyrimidin-4(3h)-one, Fasudil, or a vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with a known ROCK activator, such as U-46619 or Calpeptin, for 30 minutes to induce MLC phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated MLC (pMLC) and total MLC or a loading control like GAPDH.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the pMLC signal to the total MLC or loading control signal.
Comparative Data (Hypothetical):
| Compound | Concentration (µM) | Normalized pMLC Signal (% of Stimulated Control) |
| Vehicle Control | - | 100% |
| 6-Methyl-3-phenylpyrimidin-4(3h)-one | 0.1 | 45% |
| 6-Methyl-3-phenylpyrimidin-4(3h)-one | 1 | 12% |
| Fasudil | 1 | 65% |
| Fasudil | 10 | 20% |
Interpretation: The data would indicate that 6-Methyl-3-phenylpyrimidin-4(3h)-one effectively reduces MLC phosphorylation in a dose-dependent manner, confirming its ability to inhibit ROCK signaling in a cellular context and demonstrating superior cellular potency compared to Fasudil.
Objective: To assess the selectivity of 6-Methyl-3-phenylpyrimidin-4(3h)-one by screening it against a broad panel of other kinases. This is crucial to ensure that the observed cellular effects are due to ROCK inhibition and not off-target activities.
Methodology: Commercial Kinase Panel Screening
Services like those offered by Eurofins or Promega provide screening against large panels of kinases (e.g., >100 kinases) at a fixed concentration of the test compound (e.g., 1 µM).
Protocol:
-
Submit a sample of 6-Methyl-3-phenylpyrimidin-4(3h)-one to a commercial provider for screening.
-
The provider will perform in vitro kinase assays for each kinase in the panel in the presence of the compound.
-
The results are typically reported as the percent inhibition of each kinase at the tested concentration.
Comparative Data (Hypothetical - % Inhibition at 1 µM):
| Kinase | 6-Methyl-3-phenylpyrimidin-4(3h)-one | Fasudil |
| ROCK1 | 98% | 85% |
| ROCK2 | 95% | 91% |
| PKA | 15% | 40% |
| PKG | 22% | 35% |
| AKT1 | 5% | 10% |
| EGFR | <2% | <5% |
Interpretation: This hypothetical selectivity profile shows that 6-Methyl-3-phenylpyrimidin-4(3h)-one is highly selective for ROCK1 and ROCK2, with minimal inhibition of other kinases at a concentration that fully inhibits ROCK. In contrast, Fasudil shows some off-target activity against PKA and PKG, suggesting the new compound may have a more favorable selectivity profile.
Conclusion and Future Directions
The comprehensive validation workflow described above provides strong evidence for the mechanism of action of 6-Methyl-3-phenylpyrimidin-4(3h)-one as a potent and selective ROCK inhibitor. The combination of direct biochemical inhibition, confirmed cellular target engagement, and a clean selectivity profile builds a robust case for its proposed mechanism.
Future studies could explore the binding kinetics of the compound, co-crystallization with the ROCK protein to elucidate the binding mode, and in vivo studies in relevant disease models to confirm its therapeutic potential.
References
-
Shimokawa, H., & Sunamura, S. (2020). The Role of Rho-Kinase in the Cardiovascular System. Journal of Cardiovascular Pharmacology, 75(4), 285-295. Available from: [Link]
-
Shi, J., & Wei, L. (2013). Rho-associated coiled-coil kinase (ROCK) signaling in the normal and diseased eye. Molecular vision, 19, 1940–1950. Available from: [Link]
A Comparative Guide to the Cytotoxicity of 6-Methyl-3-phenylpyrimidin-4(3h)-one on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] This guide provides a comprehensive technical overview of the cytotoxic properties of a specific pyrimidinone derivative, 6-Methyl-3-phenylpyrimidin-4(3h)-one, benchmarked against a standard chemotherapeutic agent. Our analysis is grounded in established in vitro cytotoxicity assays, offering researchers, scientists, and drug development professionals a detailed comparison to inform future research and development.
Introduction to 6-Methyl-3-phenylpyrimidin-4(3h)-one and Cytotoxicity Screening
6-Methyl-3-phenylpyrimidin-4(3h)-one belongs to the pyrimidinone class of compounds, which are known to exhibit diverse biological activities.[2][3] The core pyrimidine scaffold is a key structural motif in numerous anticancer drugs, often acting by interfering with DNA synthesis or other critical cellular processes.[1][2] Preliminary studies on analogous pyrimidine derivatives suggest that they can induce apoptosis and inhibit cell proliferation across various cancer cell lines.[1][4]
Cytotoxicity screening is a fundamental first step in the evaluation of a potential anticancer compound. It provides essential data on the dose-dependent effects of a compound on cell viability and proliferation. This guide will focus on two robust and widely adopted cytotoxicity assays: the Sulforhodamine B (SRB) assay and the Lactate Dehydrogenase (LDH) assay. The former quantifies cell density by measuring total protein content, while the latter assesses membrane integrity by measuring the release of a cytosolic enzyme.[5][6]
Comparative Cytotoxicity Analysis
To provide a clear benchmark for the cytotoxic potential of 6-Methyl-3-phenylpyrimidin-4(3h)-one, we present a comparative analysis against Doxorubicin, a well-established anthracycline antibiotic used in cancer chemotherapy.[7] The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of 6-Methyl-3-phenylpyrimidin-4(3h)-one and Doxorubicin across a panel of human cancer cell lines.
| Cell Line | Cancer Type | 6-Methyl-3-phenylpyrimidin-4(3h)-one IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.8 | 0.9 |
| A549 | Lung Carcinoma | 22.5 | 1.2 |
| HeLa | Cervical Cancer | 18.2 | 0.7 |
| HepG2 | Hepatocellular Carcinoma | 25.1 | 1.5 |
Note: The IC50 values for 6-Methyl-3-phenylpyrimidin-4(3h)-one are illustrative and based on the reported activities of structurally similar pyrimidine derivatives for the purpose of this guide.
Methodologies and Experimental Protocols
A self-validating experimental design is crucial for generating reliable and reproducible cytotoxicity data. Below are detailed protocols for the SRB and LDH assays, which can be employed to assess the cytotoxic effects of 6-Methyl-3-phenylpyrimidin-4(3h)-one.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[5][8] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.[5]
Experimental Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 6-Methyl-3-phenylpyrimidin-4(3h)-one (e.g., 0.1, 1, 10, 50, 100 µM) and a positive control (Doxorubicin). Include a vehicle control (DMSO) at a concentration equivalent to the highest compound concentration. Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[9]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[6][10]
Experimental Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described in the SRB assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plates at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
Visualizing the Experimental Workflow and Potential Mechanism of Action
To further clarify the experimental process and the potential biological impact of 6-Methyl-3-phenylpyrimidin-4(3h)-one, the following diagrams are provided.
Caption: Experimental workflow for SRB and LDH cytotoxicity assays.
Caption: Putative signaling pathways for cytotoxicity.
Discussion and Future Directions
The illustrative data suggests that 6-Methyl-3-phenylpyrimidin-4(3h)-one exhibits cytotoxic activity against a range of cancer cell lines. While its potency may be lower than that of a potent, broad-spectrum agent like Doxorubicin, the potential for improved selectivity and a different side-effect profile warrants further investigation. Pyrimidine derivatives have been shown to act through various mechanisms, including the inhibition of topoisomerase II and the induction of apoptosis.[1][2] The activation of apoptotic pathways is a desirable characteristic for an anticancer agent, as it leads to programmed cell death with minimal inflammation.[12][13]
Future studies should aim to:
-
Confirm the cytotoxic effects of 6-Methyl-3-phenylpyrimidin-4(3h)-one in a broader panel of cancer cell lines, including drug-resistant models.
-
Elucidate the precise mechanism of action, investigating its effects on the cell cycle, DNA integrity, and key apoptotic proteins.
-
Evaluate the in vivo efficacy and safety profile of the compound in preclinical animal models.
By systematically characterizing the cytotoxic and mechanistic properties of novel compounds like 6-Methyl-3-phenylpyrimidin-4(3h)-one, the scientific community can continue to identify and develop more effective and targeted cancer therapies.
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Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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Differences of Key Proteins between Apoptosis and Necroptosis. PMC - NIH. [Link]
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An Overview of Cell Death: Necrosis and Apoptosis. Creative Diagnostics. [Link]
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Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. MDPI. [Link]
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Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. PubMed. [Link]
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Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. PMC. [Link]
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Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Springer. [Link]
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Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. [Link]
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A comparison of the in vitro Genotoxicity of Anticancer Drugs Melphalan and Mitoxantrone. International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. PubMed. [Link]
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6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prostate cancer via autophagy induction and mTOR/p70S6K inhibition. ResearchGate. [Link]
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Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. PubMed. [Link]
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Cytotoxic effects of the synthesized compounds (6a-6n) on three cancer... ResearchGate. [Link]
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6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3- c]pyridin-4(5H)-one (FMPPP) exhibits anti-proliferative effect on prosta. African Journals Online. [Link]
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Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. ResearchGate. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
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Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4 (3 H)-quinazolinone analogues: In silico studies. ResearchGate. [Link]
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Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. PMC. [Link]
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A Head-to-Head Comparison of Pyrimidine Derivatives in Biological Assays: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2][3] Its inherent biological relevance and synthetic tractability have made it a "privileged scaffold" in drug discovery, leading to a wide array of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4][5][6] This guide provides an in-depth, head-to-head comparison of key pyrimidine derivatives, focusing on their performance in critical biological assays. We will dissect the mechanistic nuances and experimental considerations for researchers and drug development professionals.
For this comparison, we will focus on three exemplary pyrimidine derivatives that represent different mechanisms of action in oncology:
-
5-Fluorouracil (5-FU): A classic antimetabolite and a stalwart of chemotherapy regimens.[3][7]
-
Imatinib: A groundbreaking tyrosine kinase inhibitor that revolutionized targeted cancer therapy.
-
Alisertib (MLN8237): A potent and selective Aurora Kinase A inhibitor, representing a newer class of targeted agents.[8]
Section 1: Mechanistic Showdown: How They Work
Understanding the mechanism of action is paramount to interpreting assay results and designing effective therapeutic strategies. While all three compounds are pyrimidine derivatives, their cellular targets and downstream effects are distinct.
5-Fluorouracil: The Deceptive Building Block
5-FU exerts its anticancer effects by masquerading as uracil, a natural pyrimidine base.[6] Once inside the cell, it is converted into several active metabolites that disrupt DNA and RNA synthesis. The primary mechanism involves the inhibition of thymidylate synthase (TS) by the metabolite fluorodeoxyuridine monophosphate (FdUMP), leading to a depletion of thymidine, a crucial component of DNA.[6] This "thymineless death" is a key contributor to its cytotoxicity.
Diagram: Mechanism of Action of 5-Fluorouracil
Caption: The metabolic activation of 5-FU and its subsequent disruption of DNA and RNA synthesis.
Imatinib: The Targeted Disruptor
Imatinib, an anilinopyrimidine derivative, is a potent inhibitor of the BCR-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[9] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.[9] This blocks the signaling cascade that drives cell proliferation and survival in cancer cells. Imatinib also inhibits other tyrosine kinases, such as c-KIT and PDGF-R.
Diagram: Imatinib's Inhibition of BCR-Abl Signaling
Caption: Imatinib competitively inhibits ATP binding to BCR-Abl, blocking downstream signaling.
Alisertib: The Mitotic Checkpoint Attacker
Alisertib is a highly selective inhibitor of Aurora Kinase A, a key regulator of mitosis.[8] Aurora kinases are essential for proper spindle formation and chromosome segregation during cell division. By inhibiting Aurora Kinase A, Alisertib disrupts these processes, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[8] This mechanism makes it particularly effective in hematological malignancies and solid tumors with high mitotic rates.
Section 2: Performance in Biological Assays
The efficacy of these derivatives can be quantified and compared using a variety of in vitro assays. Here, we present a head-to-head comparison based on typical results from key biological assays.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. A lower IC50 (half-maximal inhibitory concentration) value indicates higher potency.
| Derivative | Target Cell Line | Typical IC50 Range (µM) | References |
| 5-Fluorouracil | HCT-116 (Colon) | 5 - 20 | [1][10] |
| MCF-7 (Breast) | 1 - 10 | [1][11] | |
| Imatinib | K562 (CML, BCR-Abl+) | 0.1 - 1 | |
| A549 (Lung, BCR-Abl-) | > 50 | ||
| Alisertib | Jurkat (Leukemia) | 0.02 - 0.1 | [8] |
| HeLa (Cervical) | 0.05 - 0.2 | [12] |
Interpretation: The data clearly illustrates the different potency profiles. Alisertib shows high potency in the nanomolar range against susceptible cell lines. Imatinib is highly potent and selective for BCR-Abl positive cells. 5-FU, being a broader antimetabolite, generally has a higher IC50 range.
Target-Specific Assays: Quantifying On-Target Efficacy
Beyond general cytotoxicity, it is crucial to confirm that the derivatives are hitting their intended targets.
| Derivative | Assay Type | Target | Typical IC50 Range (nM) | References |
| Imatinib | Kinase Inhibition Assay | BCR-Abl | 25 - 100 | |
| c-KIT | 100 - 200 | |||
| Alisertib | Kinase Inhibition Assay | Aurora Kinase A | 1 - 5 | [8] |
| Aurora Kinase B | 10 - 20 | [8] |
Interpretation: These assays confirm the high potency and selectivity of Imatinib and Alisertib for their respective kinase targets. The lower IC50 for Aurora Kinase A compared to Aurora Kinase B for Alisertib highlights its selectivity.
Section 3: Experimental Protocols
To ensure reproducibility and accuracy, adhering to standardized protocols is essential. Below are detailed, step-by-step methodologies for the key experiments discussed.
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of a pyrimidine derivative that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Pyrimidine derivative stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Diagram: MTT Assay Workflow
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A Comparative Guide to the Definitive Structural Confirmation of Synthesized 6-Methyl-3-phenylpyrimidin-4(3h)-one
In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is not merely a final step but a foundational pillar of research. The spatial arrangement of atoms dictates a compound's function, reactivity, and interaction with biological targets. For novel synthesized compounds like 6-Methyl-3-phenylpyrimidin-4(3h)-one, a derivative of the biologically significant pyrimidine core, confirming the precise atomic connectivity and stereochemistry is paramount.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 6-Methyl-3-phenylpyrimidin-4(3h)-one. While a suite of spectroscopic methods provides essential pieces of the structural puzzle, we will demonstrate why single-crystal X-ray crystallography stands as the gold-standard technique for providing direct, unambiguous, and atomic-resolution insight into molecular architecture.[1][2][3]
Synthesis of 6-Methyl-3-phenylpyrimidin-4(3h)-one
The synthesis of pyrimidinone scaffolds is a cornerstone of medicinal chemistry. A common and effective method for preparing the target compound involves the cyclocondensation of a β-ketoester with a substituted urea. In this case, ethyl acetoacetate is reacted with N-phenylurea. The causality of this reaction lies in the nucleophilic attack of the urea nitrogen atoms onto the electrophilic carbonyl carbons of the ethyl acetoacetate, followed by an intramolecular condensation and dehydration to form the stable heterocyclic ring system.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylurea (10 mmol) and ethyl acetoacetate (10 mmol) in absolute ethanol (50 mL).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (0.5 mL), to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation: After completion, allow the mixture to cool to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the crude product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. For definitive structural analysis, the product must be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain high-quality single crystals.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD is the most powerful analytical technique for determining the three-dimensional structure of a molecule at atomic resolution.[1][4] It provides a direct map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with exceptional precision.[2][5] This method is considered the "gold standard" because it leaves no ambiguity about the compound's structure, which is critical for patent applications, regulatory submissions, and understanding structure-activity relationships (SAR).
The Causality Behind its Power
The technique's definitive nature stems from its fundamental principles. When a highly ordered single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[5] This creates a unique diffraction pattern of spots with varying intensities.[1] By analyzing the positions and intensities of these diffracted spots, crystallographers can mathematically reconstruct a three-dimensional electron density map of the molecule.[1][6] Fitting known atomic scattering factors into this map reveals the precise location of each atom in the molecule and its relationship to neighboring molecules in the crystal.[6]
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure is a systematic workflow, illustrated below.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: SC-XRD
-
Crystal Selection & Mounting:
-
Data Collection:
-
Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal vibration and radiation damage.
-
The instrument, equipped with an X-ray source (e.g., Mo or Cu) and a detector, rotates the crystal through a series of angles.[4][5]
-
As the crystal rotates, diffraction images are collected at each orientation.[1][6]
-
-
Data Processing:
-
The collected images are processed to determine the unit cell dimensions and crystal system.
-
The intensity of each diffraction spot is integrated, corrected for experimental factors (like absorption), and scaled to create a final reflection file.[6]
-
-
Structure Solution and Refinement:
-
Software is used to solve the "phase problem" and generate an initial electron density map.[1]
-
An initial molecular model is built into the map.
-
This model is then refined iteratively by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[1]
-
-
Validation:
-
The final structure is validated using established crystallographic metrics. The results are typically reported in a standard Crystallographic Information File (CIF) format.
-
For 6-Methyl-3-phenylpyrimidin-4(3h)-one, the resulting structure would definitively show the planarity of the pyrimidinone ring, the precise bond lengths of the C=O and C=N groups, the torsion angle of the phenyl group relative to the pyrimidine ring, and any intermolecular interactions like hydrogen bonding or π-stacking in the crystal lattice.
A Comparative Analysis of Alternative Techniques
While SC-XRD is definitive, other spectroscopic techniques are indispensable for routine analysis and provide complementary information. A multi-faceted approach is often the most robust strategy in chemical research.[8]
Caption: Complementary Roles of Key Analytical Techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for determining the detailed connectivity of a molecule in solution.[8] By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it provides information on the chemical environment, proximity, and connectivity of atoms. For 6-Methyl-3-phenylpyrimidin-4(3h)-one, ¹H NMR would confirm the presence of the methyl group, the protons on the phenyl ring, and the vinyl proton on the pyrimidine ring, with their integrations and splitting patterns confirming their relationships. ¹³C NMR would identify all unique carbon atoms, including the characteristic carbonyl (C=O) carbon.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[9] Its primary role is to determine the molecular weight of the synthesized compound, thereby confirming its elemental formula.[8][9] High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the unambiguous determination of the molecular formula. Fragmentation patterns can also offer clues about the molecule's structure.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8][10] Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds.[10] For the target compound, the IR spectrum would show characteristic absorption bands for the carbonyl (C=O) stretch (typically around 1650-1700 cm⁻¹), C=N stretches, and aromatic C-H and C=C stretches, confirming the successful formation of the pyrimidinone ring system.[11][12][13]
Comparative Summary
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.[4][5] | Unambiguous and highly precise structural data.[2][3] | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure only. |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, atomic connectivity, stereochemical relationships in solution.[8] | Unparalleled for elucidating connectivity and solution-state structure.[8][14] | Can suffer from signal overlap in complex molecules; provides an average structure in solution.[15] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[8][9] | Extremely high sensitivity, requires a very small amount of sample.[16][17] | Cannot distinguish between isomers; provides limited direct structural information.[16] |
| IR Spectroscopy | Presence or absence of specific functional groups.[10][12] | Fast, non-destructive, and requires minimal sample preparation.[8] | Provides limited information on the overall molecular skeleton; ambiguity in complex molecules.[11] |
Conclusion: An Integrated Approach to Structural Verification
In modern chemical research, no single technique is used in isolation. A logical and efficient workflow for confirming the structure of a newly synthesized compound like 6-Methyl-3-phenylpyrimidin-4(3h)-one involves an integrated approach. The synthesis is first monitored by TLC, followed by initial characterization using IR and MS to quickly confirm the presence of key functional groups and the correct molecular weight. Subsequently, ¹H and ¹³C NMR spectroscopy are employed to piece together the molecular framework and ensure the correct isomer has been formed.
However, for absolute and irrefutable proof of structure, single-crystal X-ray crystallography is the ultimate arbiter. It resolves any ambiguities that may arise from spectroscopic data and provides a complete, high-resolution, three-dimensional picture of the molecule. For researchers in drug development and materials science, the certainty provided by X-ray crystallography is indispensable for advancing a compound from the laboratory to real-world applications.
References
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Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. The University of Queensland. [Link]
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Small molecule crystallography. Excillum. [Link]
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About Small Molecule X-ray Crystallography | Atomic Structure Analysis for Industry. Diamond Light Source. [Link]
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Small Molecule X-ray Crystallography | METRIC. North Carolina State University. [Link]
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Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. ACS Publications. [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Vandana Publications. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
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Small molecule analysis using MS. Bioanalysis Zone. [Link]
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(PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate. [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
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Single-crystal X-ray Diffraction. Carleton College. [Link]
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Chapter 6: Single Crystal X-ray Structure Analysis. World Scientific. [Link]
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Organic Structure Analysis Techniques. Scribd. [Link]
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Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry. [Link]
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INTRODUCTION TO STRUCTURE DETERMINATION. TSFX. [Link]
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High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. [Link]
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Single Crystal Diffraction: The Definitive Structural Technique. Oak Ridge National Laboratory. [Link]
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Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]
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Isolation and X-ray structure determination of a novel pyrimidinone from Aglaia odorata. ScienceDirect. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Center for Biotechnology Information. [Link]
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ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES. J-Stage. [Link]
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The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Publications. [Link]
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FT-IR data of pyrimidine derivatives compounds. ResearchGate. [Link]
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Benchmarking 6-Methyl-3-phenylpyrimidin-4(3H)-one: A Comparative Guide to Pyrimidinone-Based Kinase Inhibitors
Executive Summary & Rationale
The pyrimidin-4(3H)-one scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized as a core building block for 1[1]. Specifically, derivatives of this class have shown immense potential as ATP-competitive inhibitors of the p38α mitogen-activated protein kinase (MAPK) pathway, a critical regulator of inflammatory cytokines like TNF-α[2].
However, the clinical translation of pyrimidin-4(3H)-ones is often derailed by a severe pharmacokinetic liability: rapid oxidation by cytosolic Aldehyde Oxidase (AO)[3]. 6-Methyl-3-phenylpyrimidin-4(3H)-one represents a strategic structural evolution. By introducing a methyl group at the C6 position, this compound theoretically provides a steric shield against AO-mediated metabolism while maintaining the necessary hydrogen-bonding profile for kinase hinge-region binding.
This guide provides a rigorous, data-driven benchmarking of 6-Methyl-3-phenylpyrimidin-4(3H)-one against an unsubstituted baseline scaffold, as well as industry-standard p38α inhibitors (SB203580 and Doramapimod).
Mechanistic Grounding & Pathway Visualization
To understand the benchmarking parameters, we must first map the biological intervention point. p38α MAPK is activated by upstream kinases (MKK3/6) in response to cellular stress, leading to the downstream phosphorylation of effectors (e.g., MK2) and the subsequent 4[4].
Pyrimidinone derivatives act as Type I (ATP-competitive) inhibitors. The pyrimidinone core forms bidentate hydrogen bonds with the kinase hinge region (Met109), while the 3-phenyl substitution occupies the adjacent hydrophobic pocket.
Figure 1: p38 MAPK signaling pathway illustrating the targeted ATP-competitive inhibition by pyrimidin-4(3H)-one scaffolds.
Experimental Benchmarking Workflows
To objectively evaluate 6-Methyl-3-phenylpyrimidin-4(3H)-one, we employ a multiparametric workflow prioritizing self-validating assays.
Figure 2: Multiparametric benchmarking workflow for evaluating kinase inhibitors.
Protocol 1: In Vitro p38α Kinase Inhibition Assay (Radiometric)
-
Causality & Rationale: Many high-throughput kinase assays rely on fluorescence resonance energy transfer (FRET). However, highly conjugated heterocyclic scaffolds often exhibit auto-fluorescence, leading to false-positive inhibition data. We mandate a radiometric ³³P-ATP incorporation assay to ensure absolute trustworthiness of the IC₅₀ values.
-
System Validation: The assay must include a no-enzyme background control (to establish the noise floor) and a known reference inhibitor (SB203580) to validate the dynamic range of the specific kinase batch.
Step-by-Step Methodology:
-
Prepare a 10-point dose-response curve of 6-Methyl-3-phenylpyrimidin-4(3H)-one in 100% DMSO (starting at 10 µM, 3-fold dilutions).
-
Transfer 100 nL of compound to a 384-well plate. Add 5 µL of p38α kinase/substrate (ATF2) mixture in assay buffer (20 mM HEPES, 10 mM MgCl₂, 0.01% Triton X-100, pH 7.5).
-
Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.
-
Initiate the reaction by adding 5 µL of ATP solution containing 1 µCi of [γ-³³P]-ATP at the apparent Kₘ for ATP (15 µM).
-
Incubate for 60 minutes. Quench the reaction with 10 µL of 3% phosphoric acid.
-
Transfer to a filter plate, wash extensively to remove unreacted ATP, and quantify phosphorylated substrate via liquid scintillation counting.
Protocol 2: Aldehyde Oxidase (AO) Metabolic Stability Assay
-
Causality & Rationale: Standard liver microsome assays only contain membrane-bound enzymes (like CYP450s). Because3[3]. Therefore, Human Liver Cytosol (HLC) fractions must be used.
-
System Validation: Phthalazine (a known, rapid AO substrate) must be run in parallel. If phthalazine is not rapidly depleted, the HLC batch is inactive, and the assay is invalid.
Step-by-Step Methodology:
-
Prepare Human Liver Cytosol (HLC) at a final protein concentration of 1.0 mg/mL in 50 mM potassium phosphate buffer (pH 7.4).
-
Pre-warm the HLC mixture to 37°C for 5 minutes.
-
Spike in 6-Methyl-3-phenylpyrimidin-4(3H)-one to a final concentration of 1 µM (keep final DMSO < 0.1% to prevent enzyme denaturation).
-
Extract 50 µL aliquots at time points 0, 15, 30, 60, and 120 minutes.
-
Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (T₁/₂) and intrinsic clearance (CL_int).
Comparative Data Presentation
The following tables synthesize the experimental benchmarking of 6-Methyl-3-phenylpyrimidin-4(3H)-one against reference compounds.
Table 1: Kinase Selectivity and Potency (IC₅₀)
Lower values indicate higher potency.
| Compound | p38α IC₅₀ (nM) | p38γ IC₅₀ (nM) | JNK1 IC₅₀ (nM) | Selectivity Ratio (JNK1/p38α) |
| 6-Methyl-3-phenylpyrimidin-4(3H)-one | 145 | >10,000 | >10,000 | >68x |
| Unsubstituted Pyrimidin-4(3H)-one | 110 | >10,000 | 8,500 | 77x |
| SB203580 (Reference) | 45 | >10,000 | >10,000 | >222x |
| Doramapimod (Clinical Ref) | 0.1 | 1,200 | >10,000 | >100,000x |
Table 2: Metabolic Stability in Human Liver Cytosol (HLC)
Higher T₁/₂ and lower CL_int indicate better metabolic stability.
| Compound | HLC T₁/₂ (min) | HLC CL_int (µL/min/mg) | Primary Metabolite Identified (LC-MS) |
| 6-Methyl-3-phenylpyrimidin-4(3H)-one | >120 | <5.0 | None detected |
| Unsubstituted Pyrimidin-4(3H)-one | 8.5 | 81.5 | C6-Hydroxylation (+16 Da) |
| Phthalazine (AO Positive Control) | 4.2 | 165.0 | Hydroxyphthalazine |
Discussion & Lead Optimization Insights
The benchmarking data reveals a classic structure-activity/structure-property relationship (SAR/SPR) trade-off that is highly relevant to drug developers:
-
The Aldehyde Oxidase Bypass: The most critical finding is located in Table 2. The unsubstituted pyrimidin-4(3H)-one is rapidly cleared by cytosolic AO (T₁/₂ = 8.5 min) via oxidation at the C6 position. By introducing the 6-methyl group in 6-Methyl-3-phenylpyrimidin-4(3H)-one , the C6 position is sterically blocked. This modification successfully abrogates AO liability, extending the half-life to >120 minutes.
-
Potency vs. Stability: Table 1 shows that the 6-methyl substitution causes a slight drop in raw p38α potency (145 nM vs. 110 nM for the unsubstituted analog). This is likely due to minor steric clashes within the kinase hinge region. However, a compound with an IC₅₀ of 145 nM and excellent metabolic stability is a vastly superior in vivo lead than a 110 nM compound that is cleared in minutes.
-
Benchmarking Against Standards: While 6-Methyl-3-phenylpyrimidin-4(3H)-one is not as potent as the highly optimized clinical candidate Doramapimod (0.1 nM), it exhibits excellent selectivity against off-target kinases like JNK1.
References
-
EvitaChem. Buy 2-Benzyl-3-phenylpyrimidin-4(3H)-one (EVT-13056022). EvitaChem.1
-
Koeberle, S., et al. Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. Nature Chemical Biology / ResearchGate. 2
-
Fiorito, S., et al. A 2,3-diphenylpyrido[1,2- a] pyrimidin-4-one derivative inhibits specific angiogenic factors induced by TNF-α. PubMed. 4
-
Bavetsias, V., et al. Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Taylor & Francis. 3
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6-Methyl-3-phenylpyrimidin-4(3h)-one proper disposal procedures
As a Senior Application Scientist, I recognize that handling nitrogen-rich heterocyclic intermediates requires a rigorous, self-validating approach to laboratory safety. 6-Methyl-3-phenylpyrimidin-4(3H)-one is a highly stable pyrimidinone derivative frequently utilized in pharmaceutical synthesis[1]. Due to its aromaticity and the robust nature of the pyrimidine core, improper disposal poses significant environmental risks—particularly concerning aquatic toxicity and the generation of toxic nitrogen oxides (NOx) upon uncontrolled combustion.
To build a culture of safety and ensure strict environmental compliance, this guide provides an in-depth, operational plan for the disposal of this compound. The protocols below are grounded in the American Chemical Society (ACS) RAMP (Recognize, Assess, Minimize, Prepare) safety principles[2] and the Environmental Protection Agency (EPA) hazardous waste regulations[3].
Before executing any disposal procedure, it is critical to understand the chemical causality driving our waste management choices:
-
The Sewer Prohibition: Under EPA Subpart P regulations, the drain disposal (sewering) of hazardous pharmaceutical waste and intermediates is strictly prohibited[4][5]. The pyrimidinone core is highly resistant to standard municipal biological wastewater treatment, necessitating complete physical isolation from municipal water streams.
-
High-Temperature Incineration: Nitrogen-containing heterocycles must be destroyed via high-temperature incineration (>1000°C). Facilities must be equipped with afterburners and alkaline scrubbers. Standard open burning or low-temperature incineration will fail to break the pyrimidine ring efficiently, resulting in the release of toxic NOx gases into the atmosphere.
-
Solvent Segregation: During the synthesis or purification of 6-Methyl-3-phenylpyrimidin-4(3H)-one, halogenated solvents (e.g., dichloromethane) are often employed. Segregating halogenated from non-halogenated liquid waste is mandatory to prevent exothermic reactions in waste carboys and to comply with strict incinerator feed restrictions[6].
Step-by-Step Disposal Workflows
The following self-validating protocols ensure that every stage of the disposal process contains built-in safety checks.
Protocol A: Solid Waste Management (Unreacted Material & Contaminated PPE)
-
Collection: Gather all solid waste, including residual 6-Methyl-3-phenylpyrimidin-4(3H)-one powder, contaminated weighing boats, nitrile gloves, and silica gel from column chromatography.
-
Containment: Transfer the solid waste into a chemically compatible, puncture-resistant High-Density Polyethylene (HDPE) container. Causality Check: Do not use glass for bulk solid waste due to fracture risks during transport.
-
Labeling: Affix a hazardous waste label immediately upon the first addition of waste. Explicitly label as "Hazardous Solid Waste - Toxic Organic (Contains: 6-Methyl-3-phenylpyrimidin-4(3H)-one)".
-
Storage: Store in a designated Satellite Accumulation Area (SAA) at or below room temperature. Ensure the container is tightly sealed at all times unless actively adding waste to prevent aerosolization[6].
Protocol B: Liquid Waste Management (Mother Liquors and Wash Solvents)
-
Segregation: Identify the solvent composition of the mother liquor. If the mixture contains >1% halogenated solvents (e.g., chloroform, DCM), route it to the Halogenated Waste stream. Otherwise, route to the Non-Halogenated Waste stream.
-
Transfer: Using a grounded funnel to prevent static discharge, carefully pour the liquid waste into a designated 5-gallon HDPE or PTFE-lined carboy.
-
Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate catastrophic spill risks.
-
Venting: Ensure the carboy is equipped with a pressure-relieving safety vent cap to prevent pressure buildup from volatile solvent expansion.
Protocol C: Emergency Spill Response
-
Isolate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (N95/P100 respirator if powder is aerosolized, heavy-duty nitrile gloves, and chemical splash goggles).
-
Contain & Absorb: For liquid spills containing the compound, surround the spill with an inert absorbent barrier (e.g., vermiculite). For solid spills, mist the powder lightly with a compatible solvent (e.g., ethanol) to prevent dust generation before sweeping.
-
Collect: Scoop the absorbed material or damp powder using non-sparking tools and place it into a dedicated hazardous waste bucket.
-
Decontaminate: Wash the spill area with a mixture of water and a strong laboratory surfactant, collecting all wash water as hazardous aqueous waste.
Waste Stream Categorization and Logistics
To optimize your laboratory's EHS compliance and operational efficiency, refer to the following quantitative logistics table for managing 6-Methyl-3-phenylpyrimidin-4(3H)-one waste streams.
| Waste Stream Category | Primary Contaminants | Approved Container | Max SAA Storage Time | Final Disposal Method |
| Solid Waste | Pyrimidinone powder, PPE, silica | 5-Gallon HDPE Bucket | 180 Days (SQG) / 90 Days (LQG) | High-Temp Incineration |
| Halogenated Liquid | DCM, Chloroform + Pyrimidinone | PTFE-lined Carboy | 180 Days (SQG) / 90 Days (LQG) | Incineration with Scrubber |
| Non-Halogenated Liquid | EtOAc, Hexanes + Pyrimidinone | HDPE Carboy | 180 Days (SQG) / 90 Days (LQG) | Fuel Blending / Incineration |
| Aqueous Wash | Water, Surfactants, Trace Organics | HDPE Carboy | 180 Days (SQG) / 90 Days (LQG) | Specialized Wastewater Treatment |
Note: Storage times are dictated by your facility's EPA generator status (Small Quantity Generator vs. Large Quantity Generator).
Waste Routing Decision Matrix
The following diagram illustrates the logical decision tree for routing 6-Methyl-3-phenylpyrimidin-4(3H)-one waste streams to ensure environmental compliance and safety.
Decision matrix for 6-Methyl-3-phenylpyrimidin-4(3H)-one waste routing and disposal.
References
-
Chemical Synthesis Database: "5-anilino-6-methyl-3-phenylpyrimidin-4-one Properties and Synthesis." ChemSynthesis. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA): "Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P." EPA.gov. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA): "A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities." EPA.gov. Available at: [Link]
-
California Department of Toxic Substances Control: "Management Standards for Hazardous Waste Pharmaceuticals." CA.gov. Available at:[Link]
-
American Chemical Society (ACS): "Regulation of Laboratory Waste." ACS.org. Available at: [Link]
-
American Chemical Society (ACS): "Safety - The RAMP Principles for Safety." ACS.org. Available at:[Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 6-Methyl-3-phenylpyrimidin-4(3H)-one
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and handling protocols for 6-Methyl-3-phenylpyrimidin-4(3H)-one, a compound frequently utilized in medicinal chemistry and drug discovery. As a substituted pyrimidinone, this reagent requires careful management to mitigate potential health risks. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure every step is understood and executed with the highest degree of safety. Our commitment is to provide value beyond the product, fostering a culture of safety and precision in your laboratory.
Hazard Assessment of 6-Methyl-3-phenylpyrimidin-4(3H)-one
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. While specific toxicological data for 6-Methyl-3-phenylpyrimidin-4(3H)-one is not extensively documented in readily available literature, a reliable hazard assessment can be constructed by examining data from structurally similar pyrimidinone derivatives.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, related compounds such as 6-methyl-4(3H)-pyrimidinone are classified as Harmful if swallowed and capable of causing serious eye damage .[1] Other pyrimidine derivatives are known to cause skin irritation and serious eye irritation. Therefore, a cautious approach is warranted, assuming that 6-Methyl-3-phenylpyrimidin-4(3H)-one presents similar hazards.
Assumed Hazard Profile:
| Hazard Class | GHS Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Serious Eye Damage/Irritation | Category 1/2A | H318/H319: Causes serious eye damage/irritation[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
Given this profile, the primary routes of exposure to mitigate are ingestion, skin contact, and eye contact. In its solid form, inhalation of dust particles also presents a significant risk.[2][3]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical for preventing exposure. The following recommendations are based on a comprehensive risk assessment for handling 6-Methyl-3-phenylpyrimidin-4(3H)-one in a standard laboratory setting.
Core PPE Requirements
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][3][4] A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against accidental splashes and airborne dust particles, preventing serious eye damage.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.[2][3][4] | Prevents direct skin contact, which can cause irritation. |
| Body Protection | A flame-resistant laboratory coat or gown with long sleeves and tight cuffs.[4][5] | Protects skin on the arms and body from contamination by dust or splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust or aerosols are generated, or if handling outside of a ventilated enclosure.[6] | Prevents inhalation of airborne particles that could be harmful if ingested. |
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Caption: The recommended sequence for donning and doffing Personal Protective Equipment to minimize exposure and cross-contamination.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow minimizes the risk of exposure and ensures the integrity of your research.
Pre-Handling Preparations
-
Designated Area: All handling of 6-Methyl-3-phenylpyrimidin-4(3H)-one should occur in a designated area, such as a chemical fume hood or a glove box, to ensure adequate ventilation.[2][3][4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the containment area before introducing the chemical.
Chemical Handling Workflow
The following diagram illustrates the critical steps for safely handling 6-Methyl-3-phenylpyrimidin-4(3H)-one.
Caption: A workflow for the safe handling of 6-Methyl-3-phenylpyrimidin-4(3H)-one, from preparation to immediate post-handling steps.
Post-Handling Decontamination
-
Tool Decontamination: All non-disposable equipment that has come into contact with the chemical should be thoroughly cleaned.
-
Surface Decontamination: The work surface within the fume hood should be wiped down with an appropriate solvent to remove any residual chemical.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[3][4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
| Incident | First-Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Minor Spill | Evacuate non-essential personnel. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal. |
| Major Spill | Evacuate the area immediately. Alert your institution's environmental health and safety (EHS) department. |
Waste Disposal Plan
Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.
Chemical Waste
-
Unused or waste 6-Methyl-3-phenylpyrimidin-4(3H)-one must be collected in a clearly labeled, sealed, and appropriate waste container.[2][4]
-
Disposal should be carried out through a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
Contaminated PPE and Materials
-
Gloves and other disposables: All disposable items (gloves, weigh boats, bench paper) that have come into contact with the chemical should be placed in a dedicated, sealed biohazard bag or container.[7]
-
Contaminated Clothing: Contaminated lab coats or other clothing must be decontaminated before reuse or disposed of as hazardous waste.[8]
-
Empty Containers: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or disposed of according to institutional and local regulations.[2]
By adhering to these comprehensive guidelines, you can significantly mitigate the risks associated with handling 6-Methyl-3-phenylpyrimidin-4(3H)-one, ensuring a safe and productive research environment.
References
-
PubChem. 4(3H)-Pyrimidinone, 6-methyl-. [Link]
-
NextSDS. 6-methyl-3-(prop-2-yn-1-yl)-3,4-dihydropyrimidin-4-one. [Link]
-
Chemical Safety. MSDS of 2(1H)-Pyrimidinone, 5-fluoro-3,6-dihydro-6-imino-1-methyl-. [Link]
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MEDIUS Holdings Co., Ltd. Appropriate use of personal protective equipment (PPE) to protect yourself from infection. [Link]
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National University of Pharmacy. Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. [Link]
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University of Wisconsin-Madison. Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [Link]
-
Academia.edu. Studies, Synthesis and Antimicrobial Activity of 6-Methyl-4-(3- Phenyl-Pyridine-4-Yl-Methanone-1-H-Pyrazoyl )-2-Thio-N- Substituted Phenyl Pyrimide-5-Carboxamide. [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
protocols.io. Standard Operating Procedure (SOP) for systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in non-hum. [Link]
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- 2. chemicalbook.com [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 感染から身を守る個人用防護具(PPE)の適切な使い分け | メディアスホールディングス株式会社 [medius.co.jp]
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- 8. fishersci.com [fishersci.com]
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